JPS016
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H63N7O8S |
|---|---|
Molecular Weight |
898.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H63N7O8S/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58)/t37-,40+,44-/m1/s1 |
InChI Key |
BOXZMOCGSKLDAH-OUZJXKGJSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O |
Origin of Product |
United States |
Foundational & Exploratory
JPS016: A Technical Guide to Targeted Protein Degradation of Class I HDACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JPS016, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Class I histone deacetylases (HDACs). This document details its mechanism of action, presents key quantitative data, and outlines experimental protocols for its characterization.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the selective degradation of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2] As a PROTAC, this compound functions by coopting the cell's natural protein disposal machinery.[3] It is composed of a benzamide-based ligand that binds to the active site of Class I HDACs, a flexible linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
The simultaneous binding of this compound to both an HDAC protein and the VHL E3 ligase results in the formation of a ternary complex.[1][3] This proximity facilitates the polyubiquitination of the HDAC by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome.[1][3] This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby nullifying both its enzymatic and non-enzymatic functions.[3] The degradation of HDAC1 and HDAC2, in particular, has been shown to be critical for inducing apoptosis and cell cycle arrest in cancer cells.[2]
References
JPS016 PROTAC: A Technical Guide to its Biological Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPS016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs).[1][2] As a heterobifunctional molecule, this compound selectively induces the degradation of HDAC1, HDAC2, and HDAC3 by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation offers a novel therapeutic modality compared to traditional enzymatic inhibition, leading to significant downstream cellular effects, including the differential expression of a substantial number of genes and the promotion of apoptosis in cancer cell lines.[1][2] This technical guide provides an in-depth overview of the biological targets of this compound, its mechanism of action, quantitative performance data, and detailed experimental protocols.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[3] It simultaneously binds to a Class I HDAC protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target HDAC. The resulting polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.[1]
Caption: Mechanism of action for the this compound PROTAC.
Biological Targets and In Vitro Activity
This compound is a selective degrader and inhibitor of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3. Its efficacy has been primarily demonstrated in the HCT116 human colon cancer cell line.[1]
Quantitative Performance Data in HCT116 Cells
The following tables summarize the in vitro degradation and inhibitory activities of this compound.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax)
| Target | DC50 (nM) | Dmax (%) |
| HDAC1 | 550 | 77 |
| HDAC2 | Not Reported | 45 |
| HDAC3 | 530 | 66 |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Inhibitory Potency (IC50)
| Target | IC50 (nM) |
| HDAC1 | 570 |
| HDAC2 | 820 |
| HDAC3 | 380 |
IC50: The concentration of the compound that results in 50% inhibition of the target enzyme's activity.
Downstream Cellular Effects
Treatment of HCT116 cells with this compound leads to significant downstream cellular consequences. The degradation of HDAC1 and HDAC2, in particular, is correlated with a substantial number of differentially expressed genes and the induction of apoptosis.[2][4] This suggests that the degradation of these specific HDAC isoforms is critical for triggering cell cycle arrest and programmed cell death in cancer cells.[2]
Caption: Signaling pathway affected by this compound-mediated HDAC degradation.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Western Blotting for HDAC Degradation
This protocol outlines the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture HCT116 cells in an appropriate medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1]
-
Cell Seeding:
-
Seed HCT116 cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).[1]
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the data to determine the EC50 value.
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells by analyzing the cell cycle distribution, specifically the sub-G1 population.[1]
-
Cell Treatment and Harvesting:
-
Treat HCT116 cells with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content to visualize the different phases of the cell cycle.
-
-
Data Analysis:
-
Quantify the percentage of cells in the sub-G1 phase, which represents the apoptotic cell population.
-
Caption: Experimental workflow for the characterization of this compound.
References
JPS016: A Technical Guide to a Potent Class I HDAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPS016 is a potent, selective, and cell-permeable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. As a heterobifunctional molecule, this compound functions by simultaneously binding to a Class I HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target HDACs. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and biological activity of this compound, along with detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
This compound is a complex molecule comprising three key components: a benzamide-based ligand that targets Class I HDACs, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.
| Property | Value |
| Chemical Name | (2S,4R)-1-((S)-2-(2-((9-(2-((4-((2-Aminophenyl)carbamoyl)phenyl)amino)-2-oxoethoxy)nonyl)oxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C48H63N7O8S |
| Molecular Weight | 898.13 g/mol |
| CAS Number | 2669785-77-5 |
| Purity | ≥97% (HPLC) |
| Solubility | Soluble in DMSO |
Synthesis Pathway
The synthesis of this compound involves a multi-step process, beginning with the individual synthesis of the HDAC-binding ligand, the linker, and the VHL ligand, followed by their sequential coupling. The following diagram illustrates the key steps in the synthesis of this compound.
understanding JPS016's effect on gene expression
An In-depth Technical Guide to JPS016's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1] Specifically, it has been shown to effectively degrade HDAC1, HDAC2, and HDAC3.[1] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target HDACs.[1][2][3] This degradation, rather than simple inhibition, leads to significant downstream cellular effects, including substantial changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on gene expression and protein degradation, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions by hijacking the cell's ubiquitin-proteasome system. The molecule consists of a ligand that binds to a Class I HDAC, a flexible linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[3][5] The process unfolds in a catalytic manner:
-
Ternary Complex Formation : this compound simultaneously binds to an HDAC protein and the VHL E3 ligase, forming a temporary ternary complex.[3]
-
Ubiquitination : The proximity induced by the complex allows the E3 ligase to efficiently transfer ubiquitin molecules to the surface of the HDAC protein, creating a polyubiquitin chain.[3]
-
Proteasomal Degradation : The polyubiquitinated HDAC is recognized by the 26S proteasome and subsequently degraded into small peptides.[3]
-
Catalytic Release : After ubiquitination, this compound is released and can bind to another HDAC and VHL molecule, enabling the degradation of multiple target proteins.[3]
Impact on Gene Expression and Cellular Pathways
The degradation of HDAC1 and HDAC2 is critical for inducing apoptosis and cell cycle arrest in cancer cells.[3] this compound treatment in HCT116 human colon cancer cells results in a vast number of differentially expressed genes (DEGs), with one study reporting a total of 3941 DEGs.[6] This potent transcriptional effect correlates with the degree of HDAC1/2 degradation.[4][7]
Gene ontology analysis reveals that these transcriptional changes are concentrated in biological processes such as DNA replication, cell cycle regulation, and cell death.[6] Key findings from transcriptomic studies include:
-
Downregulation of Cell Cycle Machinery : A prominent downregulation of core regulatory factors that promote the G1/S transition, such as E2F1, Cyclin E1 (CCNE1), and CDK2, is observed.[4][6]
-
Upregulation of Cell Cycle Inhibitors : Concurrently, there is an upregulation of cell cycle inhibitors like p21 (CDKN1A) and p15 (CDKN2B).[4]
-
Modulation of Signaling Pathways : Transcriptional analysis shows a downregulation of the mTOR signaling pathway and an upregulation of downstream FOXO transcription factors and autophagy-related genes.[6]
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays, primarily in the HCT116 human colon carcinoma cell line.
Table 1: Degradation Potency and Efficacy in HCT116 Cells
| Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| HDAC1 | 550[1] | 77[1] |
| HDAC2 | Not Reported | 45[1] |
| HDAC3 | 530[1] | 66[1] |
| DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum observed degradation. |
Table 2: Inhibitory Activity against HDAC Complexes
| Target Complex | IC₅₀ (nM) |
| HDAC1-LSD1-CoREST | 570[8] |
| HDAC2-LSD1-CoREST | 820[8] |
| HDAC3-SMRT | 380 |
| IC₅₀: Concentration for 50% inhibition of enzymatic activity. |
Table 3: Cellular Activity in HCT116 Cells
| Compound | EC₅₀ (µM) | Assay Conditions |
| This compound | 5.2 ± 0.6[9] | 48-hour treatment, CellTiter-Glo |
| EC₅₀: Half-maximal effective concentration for reducing cell viability. |
Table 4: Summary of Transcriptomic Effects (RNA-seq in HCT116 Cells)
| Parameter | Observation |
| Total Differentially Expressed Genes | 3941[6] |
| Key Downregulated Genes | E2F1, CDK1, CCNE1, mTOR pathway components[4][6] |
| Key Upregulated Genes | CDKN1A (p21), CDKN2B (p15), FOXO transcription factors[4][6] |
| Cells were treated for 24 hours. Significant DEGs defined as p-adjusted < 0.01 and log₂ fold change > 1.[4][7] |
Experimental Protocols
Reproducible and robust methodologies are crucial for characterizing PROTACs like this compound. The following are detailed protocols for key experiments.
Western Blotting for HDAC Degradation
This is the primary method to quantify the reduction in HDAC protein levels following this compound treatment.[8]
-
Cell Culture and Treatment : Seed HCT116 cells and allow them to attach overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 4 to 48 hours).[4]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, and HDAC3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) must be used for normalization.[8]
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an ECL detection reagent and an imaging system.[3]
-
Analysis : Quantify band intensities using densitometry software and normalize the HDAC signal to the corresponding loading control.[3]
RNA-Sequencing for Transcriptome Analysis
This protocol is used to analyze global changes in gene expression following this compound treatment.
-
Cell Culture and Treatment : Plate HCT116 cells and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.[6]
-
RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing : Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis :
-
Quality Control : Assess raw sequencing reads for quality.
-
Alignment : Align reads to a reference human genome.
-
Quantification : Count the number of reads mapping to each gene.
-
Differential Expression Analysis : Identify genes with statistically significant changes in expression between this compound-treated and control samples. A common threshold for significance is a p-adjusted value < 0.01 and a log₂ fold change > 1.[4][7]
-
Pathway and GO Analysis : Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify enriched biological processes and signaling pathways.[6]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[1]
-
Cell Seeding : Seed HCT116 cells (e.g., 3,000-5,000 cells/well) in an opaque-walled 96-well plate and allow them to attach overnight.[3]
-
Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 48 to 72 hours).[3]
-
Assay Protocol : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3] Add the CellTiter-Glo® reagent to each well.
-
Measurement : Shake the plate for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis : Normalize the data to vehicle-treated controls and plot the results to determine the EC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
JPS016: A Deep Dive into VHL E3 Ligase Recruitment for Targeted HDAC Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JPS016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1] This is achieved by hijacking the cell's natural protein disposal machinery, specifically by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] this compound has demonstrated effective degradation of HDAC1, HDAC2, and HDAC3, leading to significant downstream cellular effects, including the promotion of apoptosis in cancer cell lines.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data, and key experimental protocols for its characterization.
Core Mechanism: VHL-Mediated HDAC Degradation
This compound is a heterobifunctional molecule, meaning it has two distinct ends connected by a linker.[3] One end binds to the target protein—in this case, a Class I HDAC—while the other end binds to the VHL E3 ligase.[2][3] This simultaneous binding brings the HDAC and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[1][3]
The primary function of an E3 ubiquitin ligase is to transfer ubiquitin molecules to a target protein.[4] Once the ternary complex is formed with this compound, the VHL E3 ligase polyubiquitinates the HDAC enzyme.[3] This polyubiquitin chain acts as a tag, marking the HDAC for recognition and subsequent degradation by the 26S proteasome, the cell's protein degradation machinery.[1] This targeted protein degradation offers a powerful alternative to traditional enzymatic inhibition.[3]
References
JPS016: A Technical Guide to its Foundational Research in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on JPS016 and its role in inducing apoptosis. This compound is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, for degradation.[1][2][3] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of these key epigenetic regulators, leading to increased histone acetylation, altered gene expression, and ultimately, programmed cell death in cancer cells.[1][2][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound in degrading HDACs and inducing apoptosis has been quantified in several studies, primarily using the HCT116 human colorectal cancer cell line.[3][4] The following tables summarize the key findings for easy comparison.
Table 1: Comparative Efficacy of Apoptosis Induction in HCT116 Cells (72-hour treatment) [1]
| Compound | Target(s) | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| This compound (Compound 9) | HDAC1/2 Degrader | 10 | ~35% |
| CI-994 | HDAC1/2/3 Inhibitor | 10 | ~20% |
| JPS004 (Compound 1) | HDAC1/2/3 Degrader | 10 | ~25% |
| JPS014 (Compound 7) | HDAC1/2/3 Degrader | 10 | ~28% |
| JPS035 (Compound 21) | Weak HDAC1/2/3 Degrader | 10 | <10% |
| JPS036 (Compound 22) | HDAC3 Degrader | 10 | <10% |
Data synthesized from Smalley JP, et al. J Med Chem. 2022.[1]
Table 2: Degradation and Inhibition Efficacy of this compound against Class I HDACs in HCT116 Cells (24-hour treatment) [5][6][7]
| Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| HDAC1 | 550 | 77 | 570 |
| HDAC2 | - | 45 | 820 |
| HDAC3 | 530 | 66 | 380 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. IC₅₀: Concentration for 50% inhibition.[3][5]
Core Signaling Pathway of this compound-Induced Apoptosis
This compound's mechanism of action involves the formation of a ternary complex with the target HDAC and the VHL E3 ligase, leading to the ubiquitination and degradation of the HDAC.[1] This event triggers a cascade of downstream effects culminating in apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[1][3][4][8]
-
Cell Culture and Treatment : HCT116 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound, a vehicle control (e.g., DMSO), and other comparative compounds at desired concentrations for 24, 48, or 72 hours.[1][4]
-
Cell Harvesting and Staining : After treatment, both adherent and floating cells are collected.[4] The cells are washed with cold PBS and resuspended in Annexin V binding buffer.[1][4] Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[3][9]
-
Flow Cytometry : The stained samples are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4]
Western Blotting for Protein Degradation and Apoptosis Markers
This technique is used to quantify the reduction in HDAC protein levels and detect markers of apoptosis.[4][10]
-
Cell Lysis : After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA assay.[4]
-
SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against HDAC1, HDAC2, acetylated-histone H3 (a marker of HDAC inhibition/degradation), cleaved PARP (a marker of apoptosis), and a loading control (e.g., GAPDH or β-actin).[4][10]
-
Detection and Quantification : After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3] The intensity of the bands is quantified using densitometry software, and target protein levels are normalized to the loading control.[3]
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for assessing this compound's pro-apoptotic activity and the logical relationship between its molecular and cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]
- 6. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for JPS016 in HCT116 Cells
Introduction
JPS016 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2] It functions as a heterobifunctional molecule by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to these HDACs, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[3] This degradation of HDAC1/2 in HCT116 human colorectal carcinoma cells has been shown to result in an increase in differentially expressed genes, cell cycle arrest, and ultimately, apoptosis.[1][4][5] These characteristics make this compound a valuable research tool for studying the roles of HDAC1 and HDAC2 in cancer biology and a potential starting point for the development of novel cancer therapeutics.[3][4]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals working in the fields of cancer biology, epigenetics, and pharmacology.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in HCT116 cells.
| Parameter | Target | Value (nM) | Reference |
| Degradation Potency (DC₅₀) | HDAC1 | 550 | [3][6] |
| HDAC3 | 530 | [3][6] | |
| Inhibitory Potency (IC₅₀) | HDAC1 | 570 | [3][6] |
| HDAC2 | 820 | [3][6] | |
| HDAC3 | 380 | [3][6] |
| Parameter | Target | Value (%) | Reference |
| Maximum Degradation (Dₘₐₓ) | HDAC1 | 77 | [3][6] |
| HDAC2 | 45 | [3][6] | |
| HDAC3 | 66 | [3][6] |
| Parameter | Cell Line | Value (µM) | Reference |
| Cell Viability (EC₅₀) | HCT116 | 5.2 ± 0.6 | [3] |
Signaling Pathway
The mechanism of action of this compound involves the formation of a ternary complex between the target HDAC, this compound, and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of the HDAC.
Caption: Mechanism of this compound-induced HDAC degradation and downstream effects.
Experimental Protocols
1. HCT116 Cell Culture
This protocol describes the standard procedure for culturing HCT116 cells.
-
Materials:
-
HCT116 cells
-
McCoy's 5A (Modified) Medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Maintain HCT116 cells in DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[2][6]
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Passage the cells when they reach 80-90% confluency.[2]
-
To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[2]
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.[2]
-
2. Western Blotting for HDAC Degradation
This protocol outlines the assessment of HDAC1, HDAC2, and HDAC3 degradation following this compound treatment.
-
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
PVDF membranes
-
5% non-fat dry milk in TBST
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.[3][6]
-
Treat cells with varying concentrations of this compound or DMSO for 24 hours.[3][4][6]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[3][6]
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[2]
-
Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate.
-
Quantify band intensities and normalize to a loading control like β-actin.[3]
-
Caption: A generalized workflow for Western Blotting.
3. Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels.
-
Materials:
-
HCT116 cells
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed HCT116 cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[6]
-
Treat the cells with a serial dilution of this compound for 48-72 hours.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[3][6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a luminometer.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control to determine the EC₅₀ value.[6]
-
4. Cell Cycle Analysis
This method is used to assess the effect of this compound on cell cycle distribution.
-
Materials:
-
HCT116 cells
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.[6]
-
Harvest both adherent and floating cells and wash them with PBS.[6]
-
Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[4][6]
-
Wash the cells with PBS and resuspend them in PI staining solution.[6]
-
Incubate in the dark for 30 minutes at room temperature.[6]
-
Analyze the cell cycle distribution by flow cytometry.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for JPS016 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPS016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2][3] Specifically, this compound has been demonstrated to effectively degrade HDAC1, HDAC2, and HDAC3.[1][4] This targeted protein degradation is achieved through the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The degradation of these HDACs leads to significant downstream cellular effects, including the promotion of apoptosis and cell cycle arrest in cancer cell lines, such as HCT116 human colon cancer cells.[1][2][5] This makes this compound a valuable tool for studying the roles of Class I HDACs in cellular processes and a potential candidate for therapeutic development.
Mechanism of Action
This compound functions as a heterobifunctional molecule, concurrently binding to a target protein (HDAC1, 2, or 3) and the VHL E3 ubiquitin ligase.[1][6] This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target HDAC. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.[1][3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple HDAC proteins.[3]
Data Presentation
The following tables summarize the in vitro degradation, inhibitory, and cell viability activities of this compound, primarily in the HCT116 human colon cancer cell line.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound in HCT116 Cells [1][4][5][6][7][8][9][10]
| Target | DC50 (nM) | Dmax (%) |
| HDAC1 | 550 | 77 |
| HDAC2 | - | 45 |
| HDAC3 | 530 | 66 |
| DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achieved. |
Table 2: Inhibitory Activity (IC50) of this compound against HDAC Complexes [4][5][7][8][9][10]
| Target Complex | IC50 (nM) |
| HDAC1-LSD1-CoREST | 570 |
| HDAC2-LSD1-CoREST | 820 |
| HDAC3-SMRT | 380 |
| IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity. |
Table 3: Cell Viability (EC50) of this compound in HCT116 Cells [1][5][9]
| Cell Line | EC50 (µM) |
| HCT116 | 5.2 ± 0.6 |
| EC50 is the concentration of a drug that gives a half-maximal response. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1][3][11]
Materials:
-
HCT116 cells[1]
-
Opaque-walled 96-well plates[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[1]
-
This compound (and vehicle control, e.g., DMSO)[5]
-
Luminometer[3]
Procedure:
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[1][3] Include a vehicle-only control.
-
Assay Protocol:
-
Measurement:
-
Data Analysis:
Western Blotting for HDAC Degradation
This method is used to quantify the reduction in HDAC protein levels following treatment with this compound.[8]
Materials:
-
HCT116 cells[8]
-
This compound (and vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors[8]
-
BCA assay kit[8]
-
SDS-PAGE gels and electrophoresis equipment[1]
-
PVDF membrane[1]
-
Blocking buffer (e.g., 5% milk in TBST)[1]
-
Primary antibodies (specific for HDAC1, HDAC2, HDAC3, and a loading control like β-actin)[8]
-
HRP-conjugated secondary antibodies[1]
-
ECL substrate and imaging system[1]
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for 24 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemli buffer. Boil samples at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[1]
-
Antibody Incubation:
-
Detection and Analysis:
Visualizations
Caption: this compound-mediated HDAC degradation signaling pathway.
Caption: Experimental workflow for a cell viability assay using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for JPS016-Mediated HDAC Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Class I Histone Deacetylases (HDACs) mediated by the PROTAC (Proteolysis Targeting Chimera) JPS016. This document includes a comprehensive Western blot protocol, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective degrader of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3 for proteasomal degradation.[1][2] As a heterobifunctional molecule, this compound functions by forming a ternary complex with a target HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity facilitates the polyubiquitination of the HDAC, marking it for subsequent degradation by the 26S proteasome.[1][2] This targeted protein degradation approach offers a powerful tool to study the roles of Class I HDACs in various cellular processes and presents a promising therapeutic strategy.[5] Western blotting is a fundamental technique to quantify the extent of this compound-mediated HDAC degradation.
Signaling Pathway of this compound-Mediated HDAC Degradation
The mechanism of action for this compound involves the recruitment of the cell's natural protein disposal machinery to selectively eliminate Class I HDACs. The key steps are the formation of a ternary complex, ubiquitination of the target HDAC, and subsequent degradation by the proteasome.
Caption: this compound-mediated HDAC degradation pathway.
Quantitative Data Summary
The efficacy of this compound in degrading Class I HDACs is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes these values for this compound in HCT116 human colon carcinoma cells after a 24-hour treatment.
| Target | DC50 (nM) | Dmax (%) |
| HDAC1 | 550 | 77 |
| HDAC2 | - | 45 |
| HDAC3 | 530 | 66 |
| Data sourced from studies in HCT116 cells.[6] |
Western Blot Protocol for HDAC Degradation
This protocol outlines the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells following treatment with this compound.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing this compound-mediated HDAC degradation.
Caption: Western blot workflow for HDAC degradation analysis.
Materials and Reagents
Cell Culture and Treatment
-
HCT116 human colon carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
6-well plates
Cell Lysis and Protein Quantification
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
SDS-PAGE and Protein Transfer
-
4-15% Mini-PROTEAN® TGX™ Precast Protein Gels
-
2x Laemmli Sample Buffer
-
Precision Plus Protein™ All Blue Prestained Protein Standards
-
Tris/Glycine/SDS Running Buffer
-
PVDF membranes
-
Transfer Buffer (Tris/Glycine with 20% methanol)
Immunodetection
-
TBST (Tris-Buffered Saline with 0.1% Tween® 20)
-
Blocking Buffer (5% non-fat dry milk in TBST)
-
Primary Antibodies (see table below)
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Recommended Antibodies
| Antibody | Host/Type | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Anti-HDAC1 | Rabbit Polyclonal | 1:1000 | Thermo Fisher Scientific | PA1-860 |
| Anti-HDAC2 | Rabbit Monoclonal | 1:1000 | Cell Signaling Technology | 57156 |
| Anti-HDAC3 | Rabbit Polyclonal | 1:1000-1:8000 | Proteintech | 10255-1-AP |
| Anti-β-actin | Mouse Monoclonal | 1:1000-1:5000 | Thermo Fisher Scientific | MA5-15739 |
RIPA Lysis Buffer Recipe
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 8.0 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| NP-40 | 1% | 0.5 mL |
| Sodium deoxycholate | 0.5% | 2.5 mL of 10% stock |
| SDS | 0.1% | 0.5 mL of 10% stock |
| ddH₂O | - | to 50 mL |
| Immediately before use, add protease and phosphatase inhibitor cocktail to the required volume of RIPA buffer.[3] |
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[7]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 4-15% SDS-polyacrylamide gel. Include a protein ladder.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the HDAC bands to the corresponding loading control bands to determine the relative protein levels.
-
Expected Results
A successful experiment will demonstrate a dose-dependent decrease in the protein levels of HDAC1, HDAC2, and/or HDAC3 in the this compound-treated samples compared to the vehicle control. The loading control, β-actin, should show consistent expression across all lanes, confirming equal protein loading. These results will validate the degradation of the target HDACs induced by this compound.
References
- 1. origene.com [origene.com]
- 2. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]
- 3. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 4. nsjbio.com [nsjbio.com]
- 5. Beta Actin and GAPDH: Loading Controls in Western Blot | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Determining the Optimal JPS016 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPS016 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2] This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound in cell culture. The provided methodologies will enable researchers to effectively utilize this compound as a tool for studying the roles of Class I HDACs in cellular processes and to evaluate its therapeutic potential.
Introduction
This compound is a benzamide-based heterobifunctional molecule designed to induce the degradation of HDAC1, HDAC2, and HDAC3.[3][4] It functions by simultaneously binding to a target HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This proximity results in the polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome.[3] This targeted degradation offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.[2] The degradation of HDACs by this compound has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, such as HCT116 human colon cancer cells.[3][5]
Determining the optimal working concentration of this compound is critical for achieving maximal target degradation while minimizing off-target effects. This guide outlines a systematic approach to identify the ideal concentration range for your specific cell line and experimental goals.
Data Presentation
The biological activity of this compound has been characterized in HCT116 human colon carcinoma cells. The following tables summarize the key quantitative data for this compound.
Table 1: Degradation and Inhibitory Potency of this compound in HCT116 Cells [1][4]
| Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| HDAC1 | 550 | 77 | 570 |
| HDAC2 | - | 45 | 820 |
| HDAC3 | 530 | 66 | 380 |
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.[3][6]
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.[3][6]
-
IC₅₀: The concentration of the compound that inhibits 50% of the enzyme's activity.[1][3]
Table 2: Cellular Activity of this compound in HCT116 Cells [1][7]
| Assay | Cell Line | Parameter | Value |
| Cell Viability | HCT116 | EC₅₀ (µM) | 5.2 ± 0.6 |
-
EC₅₀: The concentration of a drug that gives a half-maximal response.[1]
Experimental Protocols
A critical step in utilizing this compound is to determine its optimal concentration for inducing HDAC degradation in the cell line of interest. This typically involves a dose-response experiment followed by downstream functional assays.
Protocol 1: Determining the Optimal this compound Concentration for HDAC Degradation via Western Blot
This protocol describes how to assess the degradation of HDAC1, HDAC2, and HDAC3 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (TFA salt)
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
Primary antibodies (HDAC1, HDAC2, HDAC3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a serial dilution of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.[8] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[1][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[1][9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
-
Detection and Analysis: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.[1]
Protocol 2: Assessing Cell Viability with CellTiter-Glo® Luminescent Assay
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1][3]
Materials:
-
Cell line of interest (e.g., HCT116)
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).[1]
-
Assay Protocol:
-
Measurement:
Protocol 3: Evaluating Apoptosis by Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the percentage of apoptotic cells by analyzing the sub-G1 population in the cell cycle distribution.[1]
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound
-
70% ethanol
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 and 48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on their DNA content. The sub-G1 peak represents the apoptotic cell population.[1]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated HDAC degradation.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
This compound-Induced Signaling Pathway
References
Protocol for Assessing Apoptosis after JPS016 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPS016 is a potent, benzamide-based proteolysis-targeting chimera (PROTAC) that selectively degrades Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2][3] This targeted degradation is mediated by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, which this compound recruits to the HDAC proteins.[1][2] The subsequent ubiquitination and proteasomal degradation of HDAC1 and HDAC2 lead to significant alterations in gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][4] Assessing the apoptotic response to this compound treatment is crucial for understanding its mechanism of action and evaluating its therapeutic potential.
This document provides a comprehensive set of protocols for quantifying and characterizing apoptosis induced by this compound in a cancer cell line model, such as HCT116 colon cancer cells.[1][2] The methodologies described herein include Annexin V/PI staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of executioner caspases, TUNEL assays to identify DNA fragmentation, and Western blotting to analyze the expression of key apoptosis-related proteins.
This compound Signaling Pathway
This compound initiates apoptosis through a targeted degradation mechanism. Upon entering the cell, it facilitates the formation of a ternary complex between HDAC1/2 and the VHL E3 ligase.[2] This proximity triggers the polyubiquitination of HDAC1/2, marking them for degradation by the proteasome. The resulting increase in histone acetylation alters chromatin structure and gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately culminating in programmed cell death.[2]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
A typical workflow for assessing apoptosis after this compound treatment involves several key stages, from cell culture and treatment to data acquisition and analysis using various assays.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing cells and treating them with this compound.
Materials:
-
HCT116 cells (or other cancer cell line of interest)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
6-well plates or other appropriate culture vessels
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[1]
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration (e.g., 24 hours).[1]
Annexin V-FITC/Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis.[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method to maintain membrane integrity.[5]
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.[6]
Data Presentation:
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
96-well plate (white or clear, depending on the assay type)
-
Microplate reader
Procedure:
-
After this compound treatment, harvest the cells and wash them with cold PBS.
-
Lyse the cells using the provided cell lysis buffer and incubate on ice for 10 minutes.[8]
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.[9]
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours.[8]
-
Measure the absorbance (400-405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric) using a microplate reader.[8]
Data Presentation:
| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control |
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]
Materials:
-
TUNEL Assay Kit
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
After treatment, harvest and wash the cells.
-
Fix the cells with a fixation buffer for 15 minutes at room temperature.[11]
-
Permeabilize the cells with a permeabilization buffer for 5-15 minutes on ice.[10]
-
Wash the cells with PBS.
-
Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[10]
-
Stop the reaction and wash the cells.
-
If necessary, perform a detection step (e.g., with a fluorescently labeled antibody).[10]
-
Counterstain the nuclei with DAPI.
-
Analyze the samples by fluorescence microscopy or flow cytometry.
Data Presentation:
| Treatment Group | Percentage of TUNEL-Positive Cells (%) |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control |
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, lyse the cells in RIPA buffer on ice.[9]
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by heating them in Laemmli sample buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
Data Presentation:
| Protein | Vehicle Control (Relative Expression) | This compound (Low Conc.) (Relative Expression) | This compound (High Conc.) (Relative Expression) |
| Bcl-2 | 1.0 | ||
| Bax | 1.0 | ||
| Cleaved Caspase-3 | 1.0 | ||
| Cleaved PARP | 1.0 | ||
| β-actin | 1.0 | 1.0 | 1.0 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bosterbio.com [bosterbio.com]
- 6. phnxflow.com [phnxflow.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Preparation and Handling of JPS016 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
JPS016 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed for targeted protein degradation.[1][2][3] It functions as a heterobifunctional molecule that specifically induces the degradation of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[4][5] this compound is composed of a benzamide-based ligand that binds to Class I HDACs, connected via a linker to a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This induced proximity leads to the ubiquitination and subsequent degradation of the target HDACs by the proteasome.[4][5] Studies have shown that this compound-induced degradation of HDAC1/2 is critical for promoting apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for research in epigenetics and oncology.[1][8][9]
Proper preparation and storage of this compound stock solutions are crucial for ensuring its stability and activity in experimental settings. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions due to the compound's high solubility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Compound Data and Properties
Quantitative data for this compound has been compiled from various sources to provide a clear overview of its chemical and biological properties. It is often supplied as a trifluoroacetate (TFA) salt, which may affect its molecular weight.[5] Researchers should always refer to the batch-specific molecular weight provided on the product vial and Certificate of Analysis.
Table 1: Chemical Properties of this compound and this compound TFA
| Property | This compound | This compound TFA | Source(s) |
|---|---|---|---|
| CAS Number | 2669785-77-5 | N/A | [3][7] |
| Molecular Formula | C₄₈H₆₃N₇O₈S | C₅₀H₆₄F₃N₇O₁₀S | [10] |
| Molecular Weight | 898.13 g/mol | 1012.14 g/mol | [3][7][10] |
| Appearance | Solid | Off-white to light yellow solid | [10] |
| Purity | ≥97% | N/A | [7] |
| Solubility in DMSO | Soluble to 10 mM | 100 mg/mL (~98.80 mM) |[10][11] |
Table 2: Biological Activity of this compound in HCT116 Cells
| Parameter | Target | Value | Source(s) |
|---|---|---|---|
| DC₅₀ (Degradation) | HDAC1 | 550 nM | [4][7] |
| HDAC3 | 530 nM | [4][7] | |
| Dₘₐₓ (Degradation) | HDAC1 | 77% | [4][7] |
| HDAC2 | 45% | [4][7] | |
| HDAC3 | 66% | [4][7] | |
| IC₅₀ (Inhibition) | HDAC1 | 570 nM | [7][12] |
| HDAC2 | 820 nM | [7][12] | |
| HDAC3 | 380 nM | [7][12] |
| EC₅₀ (Cell Viability) | HCT116 Cells (48h) | 5.2 ± 0.6 µM |[13] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage. IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The batch-specific molecular weight (MW) found on the vial's Certificate of Analysis should be used for precise calculations.[7]
Materials and Equipment:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[14]
-
Weighing: Accurately weigh the desired amount of this compound powder. For small quantities (≤10 mg), it is often best to dissolve the entire contents of the vial to avoid weighing errors.[14]
-
Calculation of DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example (for 1 mg of this compound with MW = 898.13 g/mol ):
-
Volume (L) = 0.001 g / (898.13 g/mol x 0.010 mol/L) = 0.0001113 L
-
Volume (µL) = 111.3 µL
-
-
-
Dissolution:
-
Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.[15]
-
Cap the vial tightly and vortex thoroughly for several minutes.[16]
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[16] Some suppliers note that ultrasonic treatment may be necessary.[10][11] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentration for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[14][17]
-
Control Group: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as the experimental groups.
-
Precipitation: If precipitation occurs when diluting the stock solution into the aqueous medium, try making intermediate dilutions in DMSO before the final dilution in the medium.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound-mediated degradation of Class I HDACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2669785-77-5|DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. captivatebio.com [captivatebio.com]
- 15. lifetein.com [lifetein.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Quantifying DC50 and Dmax Values for JPS016
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPS016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2][3] This document provides detailed methodologies for quantifying the degradation capacity of this compound by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. The protocols outlined herein describe the use of quantitative Western Blotting to measure the degradation of specific HDAC isoforms (HDAC1, HDAC2, and HDAC3) in the HCT116 human colon cancer cell line following treatment with this compound.[1][4] Additionally, a protocol for a cell viability assay is included to assess the downstream functional effects of HDAC degradation.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their activity.[5] this compound operates by simultaneously binding to a target Class I HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity facilitates the ubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome.[1][5] The degradation of HDACs by this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for research and potential therapeutic development.[1][4]
Accurate determination of DC50 and Dmax values is critical for characterizing the potency and efficacy of PROTACs like this compound. The DC50 represents the concentration of the compound required to achieve 50% degradation of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.[6] These parameters are essential for comparing the activity of different degraders and for understanding their structure-activity relationships.
This compound Signaling Pathway
This compound facilitates the degradation of Class I HDACs through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between the this compound molecule, the target HDAC protein, and the VHL E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-induced HDAC degradation.
Quantitative Data Summary
The following tables summarize the in vitro degradation and inhibitory activities of this compound in HCT116 cells.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound [1]
| Target | DC50 (nM) | Dmax (%) |
| HDAC1 | 550 | 77 |
| HDAC2 | - | 45 |
| HDAC3 | 530 | 66 |
Table 2: Inhibitory Activity (IC50) of this compound against HDAC Complexes [7]
| Target Complex | IC50 (µM) |
| HDAC1-LSD1-CoREST | 0.57 |
| HDAC2-LSD1-CoREST | 0.82 |
| HDAC3-SMRT | 0.38 |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Quantitative Western Blotting
This protocol details the methodology for quantifying the degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells treated with this compound.
Materials:
-
HCT116 human colon carcinoma cells
-
This compound (TFA salt)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[5]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the HDAC band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of protein degradation against the log of the this compound concentration.
-
Determine the DC50 and Dmax values from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Workflow for quantifying HDAC degradation by Western Blot.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1] It can be used to assess the downstream functional consequences of this compound-induced HDAC degradation.
Materials:
-
HCT116 cells
-
This compound (TFA salt)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Assay Protocol:
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.
-
Conclusion
The methodologies described in these application notes provide a robust framework for the quantitative assessment of this compound-mediated degradation of Class I HDACs. Accurate determination of DC50 and Dmax values through quantitative Western Blotting is essential for characterizing the potency and efficacy of this PROTAC. Furthermore, cell viability assays provide valuable insights into the functional consequences of target protein degradation. These protocols can be adapted for the characterization of other PROTACs and targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for JPS016 in Studies of the AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPS016 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, for degradation.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for Class I HDACs, joined by a flexible linker.[4][5] This mechanism of action, inducing degradation rather than just inhibition, makes this compound a valuable tool for studying the roles of these epigenetic regulators in various cellular processes, including the regulation of key signaling pathways implicated in cancer, such as the AKT/mTOR pathway.[2][3]
Recent studies have indicated that the degradation of Class I HDACs by this compound can lead to significant downstream effects on the AKT/mTOR signaling pathway.[2][3] Treatment of cancer cell lines with this compound has been shown to cause transcriptional downregulation of key components of this pathway, including AKT1 and mTOR, as well as members of the mTORC1 and mTORC2 complexes.[2] This suggests that this compound may exert its anti-cancer effects, at least in part, through the modulation of this critical cell growth and survival pathway.
These application notes provide detailed protocols for utilizing this compound to investigate the AKT/mTOR signaling pathway. The included methodologies cover the assessment of HDAC degradation, analysis of AKT/mTOR pathway activation status, and evaluation of downstream cellular effects such as apoptosis and cell viability.
Data Presentation
This compound In Vitro Activity
The following tables summarize the in vitro degradation and inhibitory activities of this compound, primarily in the HCT116 human colon cancer cell line.
Table 1: Degradation Potency of this compound in HCT116 Cells [1][6][7]
| Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| HDAC1 | 550 | 77 |
| HDAC2 | - | 45 |
| HDAC3 | 530 | 66 |
| DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. |
Table 2: Inhibitory Potency of this compound [1]
| Target | IC₅₀ (nM) |
| HDAC1 | 570 |
| HDAC2 | 820 |
| HDAC3 | 380 |
| IC₅₀: Half-maximal inhibitory concentration. |
Table 3: Cell Viability (EC₅₀) of this compound in HCT116 Cells [1]
| Compound | EC₅₀ (µM) |
| This compound | 5.2 ± 0.6 |
| EC₅₀: Half-maximal effective concentration. |
Signaling and Experimental Workflow Diagrams
Mechanism of this compound-mediated HDAC degradation.
This compound's impact on the AKT/mTOR signaling pathway.
Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Western Blotting for HDAC Degradation and AKT/mTOR Pathway Modulation
This protocol outlines the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3, and the phosphorylation status of key AKT/mTOR pathway proteins in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HDAC1
-
Anti-HDAC2
-
Anti-HDAC3
-
Anti-phospho-AKT (Ser473)
-
Anti-AKT (total)
-
Anti-phospho-mTOR (Ser2448)
-
Anti-mTOR (total)
-
Anti-phospho-p70S6K (Thr389)
-
Anti-p70S6K (total)
-
Anti-phospho-4E-BP1 (Thr37/46)
-
Anti-4E-BP1 (total)
-
Loading control (e.g., Anti-β-actin or Anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. For phosphorylated proteins, normalize to the total protein levels.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[1]
Materials:
-
HCT116 cells or other cell line of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours.[1]
-
Assay Protocol:
-
Measurement:
Protocol 3: Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells by analyzing the cell cycle distribution, specifically the sub-G1 population, which is indicative of fragmented DNA in apoptotic cells.[1]
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
Add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in the sub-G1 phase of the cell cycle.
-
References
- 1. mTORC1/C2 and pan-HDAC inhibitors synergistically impair breast cancer growth by convergent AKT and polysome inhibiting mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
JPS016 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the JPS016 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound, a potent benzamide-based Proteolysis Targeting Chimera (PROTAC) for the degradation of Class I histone deacetylases (HDACs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that selectively degrades Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][3] It functions by simultaneously binding to an HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the HDAC protein.[3] The polyubiquitinated HDAC is then targeted and degraded by the 26S proteasome.[1][3] This degradation of HDACs can lead to a significant number of differentially expressed genes and promote apoptosis in cancer cell lines.[1][4]
Q2: Which specific HDACs are targeted by this compound?
A2: this compound is a potent degrader of HDAC1 and HDAC3, and to a lesser extent, HDAC2.[5]
Q3: How should this compound be stored to ensure its stability and activity?
A3: Proper storage is crucial for maintaining the activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to protect the compound from light.[2]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been shown to be a potent HDAC1/2 degrader in HCT116 human colon cancer cells.[4][5]
Q5: What are the expected downstream cellular effects of this compound treatment?
A5: Treatment with this compound leads to the degradation of HDAC1 and HDAC3, which can result in various downstream cellular effects. In HCT116 cells, this includes the differential expression of nearly 4000 genes and cell cycle arrest at the sub-G1 phase.[5][6]
Troubleshooting Guide
Issue 1: Little to No Degradation of Target HDACs Observed
If you are not observing the expected degradation of HDAC1, HDAC2, or HDAC3 after treating your cells with this compound, consider the following troubleshooting steps:
-
Verify Compound Integrity and Concentration: Confirm the identity and purity of your this compound compound, if possible, using methods like LC-MS.[2] Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to ensure you are using an effective concentration for your specific cell line.[2]
-
Optimize Treatment Time: Degradation is a time-dependent process. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for maximal degradation.[5]
-
Check Cell Line and Culture Conditions:
-
Optimize Western Blot Protocol:
-
Protein Loading: Ensure you are loading a sufficient amount of protein (a common range is 20-40 µg for whole-cell lysates).[2]
-
Antibody Validation: Validate your primary antibodies for HDAC1, HDAC2, and HDAC3 to ensure they are specific and sensitive.[2]
-
Loading Control: Use a reliable loading control, such as GAPDH or β-actin, to normalize protein levels accurately.[2]
-
Issue 2: High Variability in Cell Viability Assay Results
Inconsistent results in cell viability assays (e.g., CellTiter-Glo) can make it difficult to determine the true effect of this compound. The following steps can help reduce variability:
-
Assess DMSO Toxicity: Run a vehicle-only control with the highest concentration of DMSO used in your experiment to rule out solvent-induced cytotoxicity.[2]
-
Optimize Incubation Time: The cytotoxic effects of this compound are time-dependent. Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal window of activity.[2]
Issue 3: Unexpected "Hook Effect" Observed
The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher concentrations of the PROTAC.[2][7] This is attributed to the formation of non-productive binary complexes (this compound-HDAC or this compound-VHL) that compete with the formation of the productive ternary complex.[2]
-
Perform a Detailed Dose-Response Curve: Use a wide range of this compound concentrations with smaller increments, particularly at higher concentrations, to clearly define the dose-response curve and identify the onset of the hook effect.[2]
-
Reduce this compound Concentration: If you observe a hook effect, reduce the concentration of this compound to a range where you see clear dose-dependent degradation.[5]
Data Presentation
The following tables summarize the in vitro degradation and inhibitory activities of this compound.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound in HCT116 Cells [1]
| Target | DC50 (nM) | Dmax (%) |
| HDAC1 | 550 | 77 |
| HDAC2 | - | 45 |
| HDAC3 | 530 | 66 |
DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achieved.[1]
Table 2: Inhibitory Potency (IC50) of this compound [1]
| Target | IC50 (nM) |
| HDAC1 | 570 |
| HDAC2 | 820 |
| HDAC3 | 380 |
IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity.[1]
Table 3: Cell Viability (EC50) of this compound in HCT116 Cells [1]
| Cell Line | EC50 (µM) |
| HCT116 | 5.2 ± 0.6 |
EC50 is the concentration of a drug that gives a half-maximal response.[1]
Table 4: Comparative Degradation Efficacy of this compound and Other PROTACs against Class I HDACs in HCT116 Cells (24-hour treatment) [8]
| Compound | Target HDAC | DC50 (µM) | Dmax (%) |
| This compound | HDAC1 | 0.55 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 | 66 | |
| JPS014 | HDAC1 | >1 | ~60 |
| HDAC3 | ~0.1 | ~80 | |
| JPS036 | HDAC1 | >1 | ~40 |
| HDAC3 | ~0.1 | ~90 | |
| CI-994 | HDAC1, 2, 3 | No Degradation | No Degradation |
Experimental Protocols
Western Blotting for HDAC Degradation
This protocol outlines the procedure for assessing the degradation of HDAC1, 2, and 3 in HCT116 cells following treatment with this compound.[1][5]
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired amount of time (e.g., 24 hours).[1][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[1][5][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[1][8]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1][5]
-
Detection and Analysis: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.[1][3]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1][3]
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours).[1][9]
-
Assay Protocol:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.[1]
-
Add the CellTiter-Glo® reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Visualizations
Caption: Mechanism of action for this compound-mediated HDAC degradation.
Caption: Troubleshooting flowchart for inconsistent this compound experimental results.
Caption: Experimental workflow for Western Blotting to assess HDAC degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing JPS016 Treatment Time for Maximum Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JPS016, a potent PROTAC (Proteolysis Targeting Chimera) for the targeted degradation of Class I Histone Deacetylases (HDACs). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound treatment time for achieving maximal degradation of its targets: HDAC1, HDAC2, and HDAC3.
Introduction to this compound
This compound is a benzamide-based heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of Class I HDACs.[1][2][3] By hijacking the cell's natural protein disposal system, this compound offers a powerful tool for studying the roles of these enzymes and presents a potential therapeutic modality for diseases where their dysregulation is implicated, such as cancer.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro degradation and inhibitory activities of this compound in HCT116 human colon carcinoma cells.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) [1][3][6][7]
| Target | DC50 (nM) | Dmax (%) |
| HDAC1 | 550 | 77 |
| HDAC2 | Not Reported | 45 |
| HDAC3 | 530 | 66 |
-
DC50 : The concentration of this compound that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Table 2: Inhibitory Activity (IC50) [1][7]
| Target | IC50 (nM) |
| HDAC1 | 570 |
| HDAC2 | 820 |
| HDAC3 | 380 |
-
IC50 : The concentration of this compound that results in 50% inhibition of the enzyme's activity.
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its mechanism of action and the experimental workflow for assessing its efficacy.
Caption: Mechanism of action for this compound PROTAC.
Caption: Workflow for optimizing this compound treatment.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results.
Protocol 1: Time-Course Experiment for HDAC Degradation
This protocol is designed to determine the optimal treatment duration for maximal degradation of HDAC1, HDAC2, and HDAC3.
Materials:
-
HCT116 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
This compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., the DC50 concentration). It is recommended to perform a time-course experiment with intervals such as 2, 4, 8, 12, 15, 24, 36, and 48 hours.[8][9][10]
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8][11]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[8]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4]
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1][8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
Protocol 2: Dose-Response Experiment for HDAC Degradation
This protocol is used to determine the DC50 of this compound for each HDAC target.
Procedure:
-
Follow steps 1 and 3-6 of Protocol 1.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for the optimal time determined in the time-course experiment.[8]
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments with this compound.
Q1: Why am I not observing any degradation of my target HDAC?
A1: There are several potential reasons for a lack of degradation:
-
Suboptimal Treatment Time: The kinetics of degradation can vary. A time-course experiment is crucial to identify the point of maximum degradation.[8][11] For instance, at a 1 µM concentration of this compound, HDAC3 degradation is noticeable after 4 hours and peaks at 15 hours.[9][10]
-
Incorrect this compound Concentration: Perform a dose-response experiment to find the optimal concentration for your specific cell line.[8]
-
Cell Line Specificity: The efficiency of PROTACs can be cell-line dependent.[8] Ensure your chosen cell line expresses adequate levels of the VHL E3 ligase.[11]
-
Poor Compound Solubility: Confirm that this compound is fully dissolved in DMSO before further dilution in cell culture media.[8]
-
Inactive Proteasome: this compound-mediated degradation relies on a functional proteasome. As a control, co-treat cells with a proteasome inhibitor like MG132 to verify that the degradation is proteasome-dependent.[8]
Q2: I'm observing a decrease in degradation at higher concentrations of this compound. What is happening?
A2: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[6][8] At high concentrations, this compound is more likely to form non-productive binary complexes (either with the HDAC target or the VHL E3 ligase) rather than the productive ternary complex required for degradation.[8]
Solution: Reduce the concentration of this compound to a range where a clear dose-dependent degradation is observed.[8]
Caption: Troubleshooting flowchart for this compound.
Q3: How long does it take to see the downstream effects of HDAC degradation?
A3: The downstream effects, such as changes in gene expression and induction of apoptosis, will occur after significant degradation of the target HDACs. For example, in HCT116 cells, notable HDAC1/2 degradation was observed after only 4 hours of treatment with 10 µM this compound, with degradation continuing to increase over 48 hours.[9][10] An increase in H3K56 acetylation, a marker of HDAC inhibition, was observed after 8 hours.[9][10] Apoptosis and cell cycle arrest are typically observed after 24-48 hours of treatment.[1][9][10]
By following these guidelines and protocols, researchers can effectively optimize the treatment conditions for this compound to achieve maximal and reproducible degradation of Class I HDACs, thereby facilitating their research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
JPS016 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with JPS016, a selective PROTAC® degrader and inhibitor of class I HDACs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.[1] For the TFA salt form of this compound, solubility in DMSO can reach up to 100 mg/mL (98.80 mM).[2]
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound. Always use newly opened or properly stored anhydrous DMSO.[2]
-
Apply sonication: Use an ultrasonic bath to aid in the dissolution process.[2] This can help break up any precipitate and enhance solvent interaction.
-
Gentle warming: Gentle warming of the solution may improve solubility. However, be cautious and avoid excessive heat, which could degrade the compound.
-
Check for precipitation: After preparing the solution, visually inspect for any undissolved particles or precipitate. If observed, repeat the dissolution steps.
Q3: Can I use solvents other than DMSO for my experiments?
A3: While DMSO is the primary recommended solvent, other organic solvents may be used depending on the experimental requirements. However, the solubility of this compound in other solvents is not as well-characterized. If you need to use an alternative solvent, it is recommended to perform a small-scale solubility test first.
Q4: My experiment is sensitive to DMSO. How can I minimize its effects?
A4: To minimize the effects of DMSO in your experiments, you can:
-
Use the lowest effective concentration of this compound, which will in turn lower the final concentration of DMSO.
-
Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous experimental medium. Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).
-
Include a vehicle control in your experiments with the same final concentration of DMSO as the this compound-treated samples.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: this compound is not dissolving in DMSO.
| Possible Cause | Solution |
| Contaminated DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2] |
| Insufficient Agitation | Vortex the solution for 1-2 minutes. Use an ultrasonic bath for 5-10 minutes.[2] |
| Low Temperature | Gently warm the solution to 37°C. Do not exceed this temperature to avoid degradation. |
| Incorrect Concentration | Re-calculate the required mass of this compound for your desired concentration. |
Problem: Precipitate forms after adding this compound stock solution to an aqueous buffer.
| Possible Cause | Solution |
| Poor Aqueous Solubility | This compound has low aqueous solubility. Ensure the final concentration in your aqueous buffer is within the soluble range. |
| High Final DMSO Concentration | Keep the final DMSO concentration in your aqueous solution as low as possible (ideally below 0.5%). |
| Buffer Incompatibility | Certain buffer components may reduce the solubility of this compound. Test solubility in different buffer systems. |
| Use of Co-solvents or Surfactants | Consider the use of co-solvents (e.g., ethanol, PEG) or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) to improve aqueous solubility.[3][4][5] |
Quantitative Data
The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Weight | 898.13 g/mol [1][6] |
| Chemical Formula | C48H63N7O8S[1][6] |
| Purity | ≥97% |
| Solubility in DMSO | Up to 10 mM[1] |
| Solubility in DMSO (TFA Salt) | Up to 100 mg/mL (98.80 mM)[2] |
| CAS Number | 2669785-77-5[7][8] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 898.13 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = e.g., 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 898.13 g/mol = 0.00898 g = 8.98 mg
-
-
Weigh the this compound:
-
Accurately weigh 8.98 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO.
-
-
Ensure complete dissolution:
-
Vortex the tube for 1-2 minutes.
-
If necessary, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no undissolved material.
-
-
Storage:
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 2669785-77-5|DC Chemicals [dcchemicals.com]
mitigating JPS016 off-target effects in cellular assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing JPS016 in cellular assays, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to Class I HDACs (specifically HDAC1, HDAC2, and HDAC3), a flexible linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] By bringing the target HDAC and the E3 ligase into close proximity, this compound facilitates the formation of a ternary complex.[1][4] This proximity induces the transfer of ubiquitin to the HDAC, marking it for degradation by the 26S proteasome, thereby removing the protein from the cell.[3]
Q2: What are the primary on-target cellular effects of this compound treatment?
A2: The primary on-target effect of this compound is the degradation of HDAC1, HDAC2, and HDAC3.[1] This degradation leads to significant downstream cellular effects, including the differential expression of a substantial number of genes.[2][6] In cancer cell lines, such as HCT116 human colon cancer cells, these changes have been shown to promote cell cycle arrest and apoptosis.[1][2][7] The cytotoxicity of this compound is largely attributed to its on-target degradation of HDAC1 and HDAC2.[8]
Q3: What are the potential sources of off-target effects for this compound?
A3: While a comprehensive off-target profile for this compound is not publicly available, potential off-target effects can arise from its constituent components.[5] The benzamide "warhead," while designed for HDACs, could potentially bind to other proteins.[5] The VHL E3 ligase ligand is generally considered highly selective; however, at high concentrations, PROTACs can exhibit a "hook effect," where the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) can reduce degradation efficiency and potentially lead to off-target engagement.[4][9]
Q4: What are the initial signs of potential off-target effects in my experiments?
A4: Common indicators that you may be observing off-target effects include:
-
Inconsistent Phenotypes: Observing a different phenotype when using a structurally different degrader for the same target.[10]
-
Discrepancy with Genetic Knockdowns: The phenotype observed with this compound treatment does not match the phenotype of a genetic knockout/knockdown (e.g., CRISPR or siRNA) of the target HDACs.[10]
-
Unusual Dose-Response: The phenotypic effect does not correlate with the degradation profile of the target protein.
Q5: How can I proactively minimize off-target effects in my experimental design?
A5: Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target degradation and phenotype.[11] Higher concentrations are more likely to engage lower-affinity off-targets.[11]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[11]
-
Orthogonal Validation: Confirm key findings using an alternative, mechanistically distinct method to reduce HDAC levels, such as siRNA or a different degrader that utilizes another E3 ligase.[10]
Troubleshooting Guide: Unexpected or Inconsistent Phenotypes
If you suspect that this compound is causing off-target effects, follow this troubleshooting workflow to dissect the underlying cause.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Quantitative Data Summary
The biological activity of this compound has been characterized by its ability to induce the degradation of and inhibit Class I HDACs in HCT116 human colon carcinoma cells.[3][12]
Table 1: Degradation Potency (DC₅₀) and Maximum Degradation (Dₘₐₓ) of this compound
| Target | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference(s) |
|---|---|---|---|---|
| HDAC1 | 550 | 77 | HCT116 | [1][6] |
| HDAC2 | Not Reported | 45 | HCT116 | [1][6] |
| HDAC3 | 530 | 66 | HCT116 | [1][6] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.[3] Dₘₐₓ: The maximum percentage of protein degradation achieved.[3]
Table 2: Cellular Activity of this compound
| Assay | EC₅₀ (µM) | Cell Line | Reference(s) |
|---|---|---|---|
| Cell Viability (CellTiter-Glo®, 48h) | 5.2 | HCT116 | [2][13] |
EC₅₀: Half-maximal effective concentration for reducing cell viability.[14]
Signaling Pathway & Mechanism of Action
This compound acts by inducing the degradation of HDACs, which in turn affects downstream signaling pathways that regulate gene expression and cell fate. Transcriptomic analysis has shown that treatment with this compound can lead to transcriptional changes in the AKT/mTOR signaling pathway.[7]
Caption: this compound mechanism and downstream effects on cellular pathways.
Detailed Experimental Protocols
Protocol 1: Western Blot for Quantifying HDAC Degradation
This is the primary method used to quantify the reduction in HDAC protein levels following treatment with this compound.[12]
-
Objective: To determine the dose-dependent degradation of HDAC1, HDAC2, and HDAC3.
-
Materials:
-
HCT116 cells
-
This compound
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer buffer, PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC1, -HDAC2, -HDAC3)
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Methodology:
-
Cell Seeding: Plate HCT116 cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 100, 500, 1000, 5000 nM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[4][5] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, load onto an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.[5][15]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[12] Incubate with primary antibodies overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using an ECL detection reagent.[3]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of remaining protein relative to the vehicle control.[1]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1][3]
-
Objective: To determine the effect of this compound on cell viability and calculate the EC₅₀ value.
-
Materials:
-
HCT116 cells
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48 to 72 hours.[3]
-
Assay Protocol: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3]
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve to determine the EC₅₀ value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[11] A shift in the melting curve of the intended target in the presence of this compound can confirm direct binding.
-
Objective: To directly measure the binding of this compound to HDACs in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration or with a vehicle control.[11]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[11]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.[10][11]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of HDAC1/2/3 remaining using Western Blot or another protein detection method.[10]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve in the presence of this compound indicates target engagement and stabilization.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]
- 7. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Validating Primary Antibodies for JPS016 Western Blots
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating primary antibodies against the target protein JPS016 for use in Western blotting. Following these protocols will enhance the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is validating the primary antibody for this compound crucial? A1: Antibody validation is the experimental proof that an antibody is specific, selective, and reproducible for its intended target (this compound) within the context of a specific application (Western blotting).[1][2] Without proper validation, you risk generating unreliable data due to issues like off-target binding or lot-to-lot variability, which contributes to the scientific reproducibility crisis.[1][3]
Q2: What are the key characteristics of a validated anti-JPS016 antibody? A2: A validated antibody for Western blotting should demonstrate:
-
Specificity: The antibody binds specifically to this compound and does not cross-react with other proteins in the sample.[4][5]
-
Selectivity: The antibody can detect this compound within a complex mixture of proteins, such as a cell or tissue lysate.[1]
-
Sensitivity: The antibody can detect this compound at its expected expression level.
-
Reproducibility: The antibody provides consistent results between experiments and different lots.[4]
Q3: What is the "gold standard" for antibody validation in Western blotting? A3: Genetic validation using knockout (KO) or knockdown (KD) models is considered the gold standard.[1] Comparing a wild-type sample with a KO/KD sample where this compound expression is absent or significantly reduced provides the most definitive evidence of antibody specificity.[1][6][7][8] A specific antibody should show a signal in the wild-type sample and no signal in the KO sample.[3][8]
Q4: How do I determine the optimal concentration for my anti-JPS016 antibody? A4: The optimal concentration is determined through a process called titration, where you test a range of antibody dilutions to find the one that provides the best signal-to-noise ratio.[9][10] Starting with the manufacturer's recommended dilution and testing several concentrations above and below that point is a standard approach.[9][11]
Q5: What essential controls should I include in my this compound validation experiments? A5: Essential controls include:
-
Positive Control: A cell lysate or tissue known to express this compound. This confirms that your protocol and reagents are working correctly.[12]
-
Negative Control: A cell lysate or tissue known not to express this compound. This is crucial for assessing non-specific binding.[12] A knockout cell line is the ideal negative control.[3]
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., β-Actin, GAPDH) to ensure equal protein loading across lanes.[12]
-
Secondary Antibody-Only Control: A lane or blot strip incubated only with the secondary antibody to check for non-specific binding from the secondary reagent.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the validation of the anti-JPS016 primary antibody.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Primary antibody concentration is too low.[13] | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[13] |
| Low abundance of this compound in the sample. | Increase the amount of protein loaded per well.[13] Use a positive control known to have high this compound expression. | |
| Inefficient protein transfer to the membrane. | Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm transfer efficiency.[10] | |
| Antibody inactivity. | Ensure the antibody has been stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles. | |
| High Background | Primary antibody concentration is too high.[13] | Decrease the primary antibody concentration (perform a titration).[13] |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa).[13][14] | |
| Inadequate washing.[15] | Increase the number or duration of wash steps after antibody incubations. Ensure sufficient agitation.[15][16] | |
| Non-Specific Bands | Primary antibody concentration is too high.[13] | Optimize the antibody concentration through titration. A lower concentration may increase specificity.[13] |
| Primary antibody has low specificity. | Use a negative control (e.g., KO lysate) to confirm if extra bands are non-specific. If so, a different primary antibody may be needed. | |
| Protein degradation in the sample.[14] | Prepare fresh lysates and always include protease inhibitors in the lysis buffer.[14] Store lysates at -80°C.[14] |
Detailed Experimental Protocols
Protocol 1: Primary Antibody Titration for this compound
This protocol determines the optimal working dilution of the anti-JPS016 antibody.
-
Prepare Lysate: Use a positive control lysate known to express this compound.
-
SDS-PAGE and Transfer: Load an equal amount of protein into multiple lanes of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Cut the membrane into strips, ensuring each strip contains a lane of the target protein.[17] Incubate each strip separately with a different dilution of the anti-JPS016 antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in blocking buffer.[11] Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash each membrane strip three times for 10 minutes each with wash buffer (e.g., TBST) with agitation.[10]
-
Secondary Antibody Incubation: Incubate all strips with the same concentration of an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Final Washes: Repeat the washing step as in step 5.
-
Detection: Add chemiluminescent substrate (ECL) and image the blots.
-
Analysis: Compare the signal intensity of the this compound band to the background across the different dilutions. The optimal dilution is the one that provides a strong specific signal with minimal background.
Protocol 2: Validation Using Positive and Negative Controls
This protocol confirms the antibody's ability to specifically detect this compound.
-
Sample Preparation: Prepare lysates from:
-
A cell line or tissue known to express this compound (Positive Control).[12]
-
A cell line or tissue known not to express this compound (Negative Control).
-
Your experimental samples.
-
-
SDS-PAGE and Transfer: Load 20-30 µg of each lysate into separate lanes. Include a lane for a molecular weight marker. Run the gel and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-JPS016 antibody at its optimal dilution (determined from Protocol 1) overnight at 4°C.
-
Washing and Secondary Incubation: Perform wash steps and secondary antibody incubation as described in Protocol 1.
-
Detection and Analysis: Develop the blot and analyze the results. A validated antibody should show a distinct band at the correct molecular weight for this compound in the positive control lane and no band in the negative control lane.[12]
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-Actin) to confirm equal protein loading.
Data Presentation
Quantitative data from validation experiments should be summarized for clarity.
Table 1: Example Summary of Anti-JPS016 Antibody Titration Results
| Primary Antibody Dilution | This compound Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Notes |
| 1:250 | 9850 | 2100 | 4.7 | High background observed. |
| 1:500 | 9500 | 1250 | 7.6 | Strong signal, reduced background. |
| 1:1000 | 8900 | 550 | 16.2 | Optimal; strong signal, low background. |
| 1:2000 | 6200 | 480 | 12.9 | Signal intensity decreasing. |
| 1:4000 | 3100 | 450 | 6.9 | Weak signal. |
Visualizations
Diagrams illustrating key workflows can clarify complex processes.
References
- 1. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 4. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 5. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. blog.avivasysbio.com [blog.avivasysbio.com]
- 9. Importance of Titration of Primary Antibody for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. ptglab.com [ptglab.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western Blot Troubleshooting Tips [elabscience.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: JPS016 Efficacy and Cell Confluency
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of cell confluency on the efficacy of JPS016, a potent and selective degrader of Class I histone deacetylases (HDACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2][3] It functions as a heterobifunctional molecule, simultaneously binding to a target HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the HDAC protein and its subsequent degradation by the proteasome.[1][3] The degradation of these HDACs can lead to the induction of apoptosis in cancer cells.[1][2]
Q2: Why is cell confluency an important factor to consider when assessing this compound efficacy?
Cell confluency, the percentage of the culture surface covered by cells, is a critical parameter in in vitro experiments that can significantly impact drug efficacy.[4][5] High cell confluency can alter cellular physiology, including morphology, proliferation rate, and gene expression.[4][6] For drugs like this compound that affect cell cycle and apoptosis, the confluency at the time of treatment can influence the observed efficacy. For instance, cells at low confluency are typically in an exponential growth phase, which may be the desired state for assessing cytostatic effects.[7] Conversely, high confluency can lead to contact inhibition, where cell proliferation slows or stops, potentially masking the anti-proliferative effects of a drug.[7]
Q3: What is the recommended cell confluency for treating cells with this compound?
The optimal cell confluency for this compound treatment depends on the specific research question and the cell line being used.
-
For assessing anti-proliferative or cytostatic effects: It is generally recommended to use a lower confluency (e.g., 30-50%) where cells are actively dividing.[7] This allows for the observation of a drug's ability to inhibit cell growth.
-
For assessing cytotoxic effects (cell death): A higher confluency (e.g., 70-90%) may be appropriate.[7] At this density, the focus is on the drug's ability to kill existing cells rather than inhibit proliferation.
It is crucial to determine the optimal confluency for your specific cell line and experimental goals empirically.
Q4: How might high cell confluency affect the mechanism of action of this compound?
High cell density can lead to changes in the cellular proteome and signaling pathways.[8] While specific data on this compound is limited, it is plausible that high confluency could alter the expression levels of HDACs, the VHL E3 ligase, or components of the ubiquitin-proteasome system, thereby affecting the efficiency of this compound-mediated degradation. Transcriptomic analyses have shown that this compound treatment in HCT116 cells leads to significant changes in genes involved in the AKT/mTOR signaling pathway.[9] Cell confluency is also known to influence these pathways, potentially creating complex interactions with the drug's effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound efficacy between experiments. | Inconsistent cell confluency at the time of treatment. | Standardize your cell seeding density and treatment timeline to ensure consistent confluency for all experiments. Utilize imaging-based methods for more accurate confluency measurements.[5] |
| This compound appears less potent than expected in inhibiting cell growth. | Cells may be reaching high confluency and experiencing contact inhibition, masking the anti-proliferative effects of the drug. | Treat cells at a lower confluency (e.g., 30-50%) to ensure they are in the logarithmic growth phase.[7] |
| Observed this compound-mediated HDAC degradation does not correlate with expected phenotypic outcomes (e.g., apoptosis). | Cell confluency may be influencing downstream signaling pathways that modulate the cellular response to HDAC degradation. | Investigate the effect of this compound at different cell confluencies. Analyze key apoptotic markers and cell cycle profiles at each confluency to understand the cellular context. |
Quantitative Data
The following table summarizes the in vitro degradation and inhibitory activities of this compound in HCT116 human colon cancer cells.
| Parameter | Target | HCT116 Cells | Reference |
| Degradation Potency (DC50) | HDAC1 | 550 nM | [1] |
| HDAC3 | 530 nM | [1] | |
| Maximum Degradation (Dmax) | HDAC1 | 77% | [1] |
| HDAC2 | 45% | [1] | |
| HDAC3 | 66% | [1] | |
| Inhibitory Concentration (IC50) | HDAC1 | 570 nM | |
| HDAC2 | 820 nM | ||
| HDAC3 | 380 nM |
Experimental Protocols
Protocol for Determining the Optimal Cell Confluency for this compound Efficacy Studies
This protocol outlines a method to systematically evaluate the impact of cell confluency on the efficacy of this compound in a specific cell line.
1. Cell Seeding and Confluency Monitoring:
-
Seed cells in multiple 96-well plates at varying densities to achieve a range of confluencies (e.g., 20%, 40%, 60%, 80%) at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Before treatment, capture images of representative wells for each seeding density to document the starting confluency.
2. This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treat the cells at different confluencies with the range of this compound concentrations for a predetermined duration (e.g., 48 or 72 hours).[3] Include a vehicle control (e.g., DMSO) for each confluency.
3. Efficacy Assessment:
-
Cell Viability Assay (e.g., CellTiter-Glo®): Measure cell viability by quantifying ATP levels.[1] This will provide data on the overall effect of this compound on the cell population.
-
Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI staining): Quantify the percentage of apoptotic and necrotic cells to assess the cytotoxic effect of this compound.
-
Western Blot Analysis: Analyze the degradation of HDAC1, HDAC2, and HDAC3 at different confluencies and this compound concentrations. Normalize protein levels to a loading control (e.g., β-actin).[1]
4. Data Analysis:
-
For the viability assay, plot the percentage of viable cells against the this compound concentration for each confluency level and calculate the EC50 values.
-
For the apoptosis assay, compare the percentage of apoptotic cells across different confluencies and this compound concentrations.
-
For the Western blot, quantify the band intensities to determine the DC50 and Dmax of HDAC degradation at each confluency.
By comparing the results across the different confluency levels, researchers can determine the optimal cell density for their specific experimental objectives with this compound.
Visualizations
Caption: Mechanism of action of this compound leading to HDAC degradation and apoptosis.
Caption: Experimental workflow for determining the effect of cell confluency on this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Measure Cell Confluency [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VHL Expression in JPS016 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming Von Hippel-Lindau (VHL) expression in cell lines for studies involving JPS016, a VHL-based Proteolysis Targeting Chimera (PROTAC) for Class I histone deacetylase (HDAC) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to VHL?
A1: this compound is a potent, benzamide-based PROTAC that selectively targets Class I HDACs (HDAC1, HDAC2, and HDAC3) for degradation.[1] It functions as a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the target protein (the HDAC), and the other end binds to the E3 ubiquitin ligase VHL.[1][2] This simultaneous binding brings the HDAC and VHL into close proximity, leading to the ubiquitination of the HDAC and its subsequent degradation by the proteasome.[1][2] Therefore, the presence and proper function of VHL are essential for the mechanism of action of this compound.
Q2: What is the expected effect of this compound treatment on VHL protein levels?
A2: Generally, VHL protein levels are not expected to change significantly upon treatment with VHL-based PROTACs like this compound.[1] The PROTAC utilizes VHL as a catalytic component to tag the target protein for degradation, but VHL itself is not consumed in the process. However, it is always recommended to empirically verify VHL expression in your specific cell line and experimental conditions.
Q3: Which cell lines are suitable for this compound studies?
A3: Cell lines expressing functional VHL are required for this compound to be effective. The HCT116 human colon cancer cell line is a commonly used model for studying the effects of this compound.[1][3] It is crucial to confirm VHL expression in any cell line chosen for these experiments. Cell lines with known VHL mutations or deletions, such as the 786-O renal cell carcinoma line, would be inappropriate for primary efficacy studies but could serve as useful negative controls.
Q4: What are the key methods to confirm VHL expression?
A4: The two primary methods for confirming VHL expression are:
-
Western Blotting: To detect VHL protein and assess its molecular weight and relative abundance.
-
Quantitative PCR (qPCR): To measure the mRNA expression level of the VHL gene.
Quantitative Data Summary
While specific data on the direct effect of this compound on VHL expression is not extensively published, the following tables summarize the known degradation performance of this compound on its target HDACs in HCT116 cells. Researchers can use a similar format to tabulate their own VHL expression data.
Table 1: Degradation Potency of this compound on HDACs in HCT116 Cells [4]
| Target Protein | DC50 (µM) | Dmax (%) |
| HDAC1 | 0.55 | 77 |
| HDAC2 | Not Reported | 45 |
| HDAC3 | 0.53 | 66 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
Table 2: Template for Reporting VHL Expression Analysis
| Cell Line | Treatment | VHL Protein Level (relative to control) | VHL mRNA Level (fold change) |
| HCT116 | DMSO (Vehicle) | 1.0 | 1.0 |
| HCT116 | This compound (1 µM) | User Data | User Data |
| HCT116 | This compound (10 µM) | User Data | User Data |
Experimental Protocols
Protocol 1: Western Blotting for VHL Protein Expression
Objective: To qualitatively and semi-quantitatively assess VHL protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VHL
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to the same concentration.
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VHL antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Quantitative PCR (qPCR) for VHL mRNA Expression
Objective: To quantify the relative expression of VHL mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for VHL and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions with primers for VHL and a reference gene.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Calculate the relative expression of VHL mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Troubleshooting Guides
Western Blotting for VHL
| Issue | Possible Cause | Suggested Solution |
| Weak or No VHL Signal | Low VHL expression in the cell line. | Increase the amount of protein loaded on the gel. Use a positive control cell line known to express VHL (e.g., HEK293T). |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the primary antibody is validated for Western Blotting. | |
| Poor protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for small proteins like VHL (~24-30 kDa). | |
| High Background | Non-specific antibody binding. | Increase the stringency of washes (e.g., increase Tween-20 concentration). Use a different blocking agent (e.g., switch from milk to BSA). |
| Secondary antibody cross-reactivity. | Run a secondary antibody-only control. Ensure the secondary antibody is specific to the primary antibody's host species. | |
| Multiple Bands | VHL isoforms or post-translational modifications. | Consult the literature for known isoforms of VHL. Two native products of the VHL gene with apparent molecular masses of 24 and 18 kDa have been identified.[5] |
| Protein degradation. | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. |
qPCR for VHL
| Issue | Possible Cause | Suggested Solution |
| No or Low Amplification | Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer). Ensure accurate RNA quantification. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Suboptimal primer design. | Validate primer efficiency with a standard curve. Ensure primers span an exon-exon junction to avoid genomic DNA amplification. | |
| High Ct Values | Low VHL expression. | Increase the amount of cDNA used in the qPCR reaction. |
| Inconsistent Results | Pipetting errors. | Use a master mix to minimize pipetting variability. Calibrate pipettes regularly. |
| Contamination. | Use filter tips and a dedicated workspace for qPCR setup to prevent cross-contamination. |
Visualizations
Caption: VHL-mediated degradation of a target protein (HDAC) by the PROTAC this compound.
Caption: Experimental workflow for confirming VHL expression.
References
- 1. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pVHL regulates protein stability of the TCF/LEF transcription factor family via ubiquitin-independent proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone Deacetylase Inhibitors Induce VHL and Ubiquitin-Independent Proteasomal Degradation of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Variability in JPS016 Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing high variability in JPS016 cell viability assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of high variability between replicate wells in my this compound cell viability assay?
High variability between replicate wells is a frequent issue that can often be traced back to inconsistencies in experimental technique. The primary culprits include:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.[1] To mitigate this, ensure your cell suspension is thoroughly mixed before and during the plating process.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter media concentration and impact cell growth.[1][2] It is advisable to either avoid using the outer wells for experimental samples or fill them with sterile PBS or media to create a humidity barrier.[1][3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant errors.[1][4] Regular calibration of pipettes and consistent pipetting technique are crucial.
-
Inconsistent Incubation Times: For endpoint assays, it is critical that the incubation time with detection reagents is uniform across all plates.[1]
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values for this compound can arise from several factors related to both the compound and the experimental setup:
-
Cell Health and Passage Number: Using cells at different passage numbers can lead to phenotypic drift and altered drug sensitivity.[5] It is recommended to use cells within a narrow and consistent passage number range.
-
Reagent Variability: Different lots of media, serum, or other reagents can introduce variability.[5] Whenever possible, use the same lot of reagents for a set of comparable experiments.
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[5] Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (generally <0.5%).[1]
-
Compound Degradation: Improper storage and handling of this compound can lead to its degradation and reduced activity.[5] Prepare fresh dilutions for each experiment from a properly stored concentrated stock.
Q3: I'm observing a high background signal in my luminescence-based viability assay (e.g., CellTiter-Glo®). How can I troubleshoot this?
High background in luminescence assays can mask the true signal from your cells. Here are some common causes and solutions:
-
Reagent Contamination: Ensure that all reagents, including water and buffers, are sterile and free of contamination.[2]
-
Microplate Choice: For luminescence assays, opaque, white-walled plates are recommended to maximize the signal and prevent crosstalk between wells.[2][6]
-
Plate Phosphorescence: Plastic microplates can absorb ambient light and emit it as phosphorescence. "Dark adapt" your plate by incubating it in the dark for 10-15 minutes before reading.[2]
-
High Cell Seeding Density: Overly confluent cells can lead to an increased background signal. It is important to optimize the cell density through titration.[2]
Q4: How can I minimize the "edge effect" in my 96-well plates?
The edge effect, where cells in the outer wells of a plate behave differently from those in the inner wells, is a common problem caused by increased evaporation and temperature gradients.[2][7] Here are some strategies to minimize it:
-
Avoid Outer Wells: The simplest solution is to not use the outer rows and columns for experimental samples.[2][3]
-
Create a Humidity Barrier: Fill the perimeter wells with sterile water, PBS, or media to create a more humid microenvironment around the experimental wells.[2][3][8]
-
Use Specialized Plates: Some manufacturers offer plates designed to reduce the edge effect.[8]
-
Ensure Proper Incubation: Use a well-humidified incubator and avoid stacking plates, as this can create temperature gradients.[3][7]
Data Presentation: Recommended Assay Parameters
To aid in experimental design and reduce variability, the following table summarizes key quantitative parameters for cell viability assays. Note that these are general recommendations, and optimal conditions should be determined empirically for your specific cell line and experimental setup.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well | The optimal number of cells should fall within the linear portion of the assay's response curve.[9] |
| This compound Solvent Concentration | <0.5% (e.g., DMSO) | High concentrations of solvents can be cytotoxic and confound results.[1] |
| MTT Reagent Concentration | 0.2 - 0.5 mg/mL | This concentration is generally sufficient for the metabolic conversion by viable cells.[10] |
| MTT Incubation Time | 2 - 4 hours | Allows for sufficient formation of formazan crystals without causing toxicity.[1] |
| MTS/WST-1 Incubation Time | 1 - 4 hours | Shorter incubation times are often sufficient for these more sensitive, soluble assays.[11][12] |
| Luminescence Assay Equilibration | ~10 minutes | Allows the luminescent signal to stabilize before reading.[6] |
Experimental Protocols
Detailed Protocol: MTT Assay for this compound Cell Viability
This protocol provides a step-by-step guide for performing a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
This compound compound
-
Appropriate cell line (e.g., HCT116)[13]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.[5]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Include appropriate controls: untreated cells, vehicle (solvent) control, and a positive control (a compound with a known effect).[5]
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting high variability in cell viability assays.
Diagram 2: Standard MTT Assay Workflow
Caption: A step-by-step workflow for a typical MTT cell viability assay.
Diagram 3: this compound Mechanism of Action (PROTAC)
Caption: The PROTAC mechanism of this compound, leading to targeted degradation of HDAC1/2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Blog [midsci.com]
- 8. usascientific.com [usascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gap-27.com [gap-27.com]
- 12. broadpharm.com [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
proper storage and handling of JPS016 TFA salt
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of JPS016 TFA salt. This compound is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3 for proteasomal degradation.[1][2][3] It is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a benzamide-based PROTAC that selectively degrades Class I HDACs.[4][5][6] It functions by forming a ternary complex with the target HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity facilitates the ubiquitination of the HDAC, marking it for degradation by the proteasome.[1][2][3] The degradation of HDACs can lead to the upregulation of suppressed genes, cell cycle arrest, and apoptosis in cancer cells.[7]
Q2: Why is this compound supplied as a trifluoroacetate (TFA) salt?
Trifluoroacetic acid (TFA) is often used during the purification of synthetic molecules like this compound, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC).[3] It acts as an ion-pairing agent to improve separation and peak resolution.[7] Consequently, the final product is often isolated as a TFA salt.[7] While generally acceptable for in vitro research, the TFA counterion may have off-target biological effects, and for late-stage drug development, a salt exchange to a more biocompatible form like hydrochloride or acetate is often recommended.[1][3]
Q3: What are the recommended storage conditions for this compound TFA salt?
This compound TFA salt should be stored at -20°C.[8][9] For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[4] Repeated freeze-thaw cycles should be avoided.[4]
Q4: In what solvents is this compound TFA salt soluble?
This compound is soluble in DMSO up to 10 mM.[8][9]
Data Presentation
This compound Biological Activity
| Parameter | Target | Cell Line | Value (nM) |
| DC50 | HDAC1 | HCT116 | 550[2][9] |
| HDAC3 | HCT116 | 530[2][9] | |
| Dmax | HDAC1 | HCT116 | 77%[2][9] |
| HDAC2 | HCT116 | 45%[2][9] | |
| HDAC3 | HCT116 | 66%[2][9] | |
| IC50 | HDAC1 | HCT116 | 570[9] |
| HDAC2 | HCT116 | 820[9] | |
| HDAC3 | HCT116 | 380[9] |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.[3]
-
Dmax: The maximum percentage of protein degradation achieved.[3]
-
IC50: The concentration of the compound that results in 50% inhibition of the enzyme's activity.[3]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Assay Variability
Possible Cause: The presence of residual TFA in your this compound sample can interfere with biological assays and cause unexpected cytotoxicity.[7]
Solution: It is highly recommended to perform a salt exchange to replace the TFA counter-ions with a more biologically compatible alternative, such as hydrochloride (HCl) or acetate.[7]
Issue 2: No or Low Target Degradation
Possible Causes and Solutions:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider optimizing the delivery method or modifying the compound if possible.
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to decreased degradation.[2] Perform a wide dose-response experiment to identify the optimal concentration range.[2]
-
Incorrect E3 Ligase: Ensure that the VHL E3 ligase is expressed in your cell line of interest.
-
Suboptimal Ternary Complex Formation: The linker length and composition are critical for the formation of a stable and productive ternary complex.[5] If possible, test analogs with different linkers.
-
Lack of Ubiquitination: Even if a ternary complex forms, it may not be in the correct conformation for ubiquitination to occur.[2] An in-vitro ubiquitination assay can help diagnose this issue.[2]
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting the lack of this compound activity.
Experimental Protocols
Protocol 1: Western Blot for HDAC Degradation
This protocol details the assessment of HDAC1 and HDAC2 degradation following this compound treatment.
Experimental Workflow for Western Blot
Caption: Workflow for analyzing HDAC degradation by Western blot.
Methodology:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (TFA) or a vehicle control (e.g., DMSO) for 24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.[4]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[3]
Methodology:
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (TFA) for 48 hours.[10]
-
Assay Protocol: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.[10]
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence.[10]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to assess the effect of this compound on cell cycle distribution.[3] An increase in the sub-G1 population is indicative of apoptosis.[3]
Methodology:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat them with this compound or a vehicle control for 24-48 hours.[3]
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash them with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate the fixed cells at -20°C for at least 2 hours.[3]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on their DNA content. The sub-G1 peak represents the apoptotic cell population. Quantify the percentage of cells in the sub-G1 phase.[10]
Signaling Pathway
This compound Mechanism of Action
Caption: this compound-mediated degradation of HDACs and downstream cellular effects.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
JPS016 in Focus: A Comparative Guide to Class I HDAC PROTACs
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of JPS016, a Class I histone deacetylase (HDAC) PROTAC, with other notable Class I HDAC degraders. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in their evaluation, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Class I HDACs (HDAC1, HDAC2, and HDAC3) are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. PROTACs are heterobifunctional molecules designed to selectively eliminate these proteins. They consist of a ligand that binds to the target HDAC, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the HDAC, marking it for degradation by the cell's natural disposal system, the proteasome.
The primary E3 ligases recruited by the Class I HDAC PROTACs discussed in this guide are the von Hippel-Lindau (VHL) E3 ligase and the inhibitor of apoptosis protein (IAP) E3 ligases.
Caption: General mechanism of action for Class I HDAC PROTACs.
Comparative Performance of Class I HDAC PROTACs
The efficacy of HDAC PROTACs is primarily assessed by their ability to induce the degradation of their target proteins. This is quantified by the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation). The following tables summarize the available data for this compound and other prominent Class I HDAC PROTACs in the HCT116 human colon cancer cell line.
VHL-Based PROTACs: Degradation Potency
This compound and its analogs, JPS004, JPS014, JPS036, and JPS039, all utilize the VHL E3 ligase to induce HDAC degradation.[1] PROTAC 4 is another VHL-based degrader of Class I HDACs.
| Compound | Target | DC50 (nM) | Dmax (%) |
| This compound | HDAC1 | 550 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 530 | 66 | |
| JPS014 | HDAC1 | 910 | >50% at 1µM |
| HDAC3 | 640 | >50% at 1µM | |
| JPS036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 440 | 77 | |
| PROTAC 4 | HDAC1 | 550 | ~100 at 10µM |
| HDAC2 | Low µM | ~100 at 10µM | |
| HDAC3 | 530 | >50% at 1µM |
Data for JPS004 and JPS039 were not quantitatively available in the reviewed literature.
IAP-Based PROTACs: An Alternative E3 Ligase
JPS026 and JPS027 employ IAP E3 ligases for HDAC degradation.[1] While specific DC50 and Dmax values are not detailed in the available literature, studies indicate that JPS026 at 5 µM induces a similar level of HDAC1-3 degradation as JPS004.[2] JPS027, with a shorter linker, was found to be less effective.[2]
Cellular Activity: Beyond Degradation
The ultimate goal of HDAC degradation is to elicit a therapeutic cellular response. In HCT116 cells, the degradation of HDAC1/2 has been shown to be critical for inducing apoptosis and cell cycle arrest.
| Compound | E3 Ligase | Key Cellular Effects (in HCT116 cells) |
| This compound | VHL | Induces apoptosis and cell cycle arrest. |
| JPS014 | VHL | Induces apoptosis and cell cycle arrest. |
| JPS036 | VHL | Selective for HDAC3 degradation, with less impact on cell viability compared to HDAC1/2 degraders. |
| PROTAC 4 | VHL | Induces significant cell death at 10µM. |
| JPS026 | IAP | More potent at inducing cell death than JPS004. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these Class I HDAC PROTACs.
Western Blotting for HDAC Degradation
This technique is used to quantify the amount of a specific protein in a sample.
Caption: A typical workflow for assessing protein degradation via Western blotting.
Protocol:
-
Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with the PROTACs at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the HDAC isoform of interest (HDAC1, HDAC2, or HDAC3). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The HDAC band intensity is normalized to the loading control to determine the relative protein levels.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Caption: The streamlined workflow of the CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Seeding: HCT116 cells are seeded into an opaque-walled 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTACs for a specified period (e.g., 48 or 72 hours).
-
Reagent Preparation: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure: The plate and the reagent are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for a few minutes to induce cell lysis. The plate is then incubated at room temperature to stabilize the luminescent signal.
-
Measurement: The luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Conclusion
This compound has demonstrated its capability as a potent degrader of Class I HDACs, particularly HDAC1 and HDAC3. The comparative analysis reveals a landscape of diverse PROTACs with varying degradation profiles and cellular activities. VHL-based PROTACs like this compound, JPS014, and PROTAC 4 have shown robust degradation and induction of apoptosis. The emergence of IAP-based degraders such as JPS026 offers an alternative strategy with potentially enhanced cell-killing effects. The choice of a specific Class I HDAC PROTAC will depend on the desired selectivity profile and the specific biological question being addressed. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the performance of these and other novel protein degraders.
References
- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating JPS016 On-Target Effects: A Comparative Guide with Inactive Controls
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a molecule is a critical step. This guide provides a comprehensive comparison of the on-target effects of JPS016, a potent Proteolysis Targeting Chimera (PROTAC), against its inactive control, validating its mechanism of action in degrading Class I Histone Deacetylases (HDACs).
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively degrade HDAC1, HDAC2, and HDAC3.[1][2][3] It achieves this by simultaneously binding to a target HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the HDAC protein.[2][3] To ensure that the observed biological effects are a direct result of this intended mechanism, a carefully designed inactive control is employed. This control is typically a diastereoisomer of this compound that contains a modification to the VHL ligand, rendering it unable to bind to the VHL E3 ligase and thus incapable of inducing degradation.[4][5]
Quantitative Comparison of this compound and Control Compounds
The following table summarizes the quantitative data on the degradation and inhibitory potential of this compound and its key comparators in the HCT116 human colon cancer cell line.
| Compound | Target | DC₅₀ (µM) | Dₘₐₓ (%) | IC₅₀ (µM) | Notes |
| This compound | HDAC1 | 0.55 | 77 | 0.57 | Potent degrader and inhibitor of HDAC1. |
| HDAC2 | Not Reported | 45 | 0.82 | Demonstrates degradation of HDAC2. | |
| HDAC3 | 0.53 | 66 | 0.38 | Potent degrader and inhibitor of HDAC3. | |
| Inactive Control | HDAC1, 2, 3 | N/A | No Degradation | ~0.57, ~0.82, ~0.38 | VHL binding is abolished, thus no degradation is observed. Inhibitory activity is expected to be similar to this compound as the HDAC-binding moiety is unchanged. |
| CI-994 | HDAC1, 2, 3 | N/A | N/A | ~0.53 (HDAC1), ~0.62 (HDAC2), ~0.13 (HDAC3) | Parental HDAC inhibitor; does not induce degradation. |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that results in 50% inhibition of the enzyme's activity. Data is primarily from studies in HCT116 cells.[1][5][6][7][8]
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound-mediated degradation and the typical experimental workflow for its validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Quantitative Western Blotting for HDAC Degradation
This is the primary assay to quantify the reduction in HDAC protein levels following treatment.
-
Cell Culture and Treatment: HCT116 cells are cultured in a suitable medium and seeded in multi-well plates. The cells are then treated with varying concentrations of this compound, the inactive control, and a vehicle control (e.g., DMSO) for a specified duration, typically 24 hours.[9]
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent steps.[9]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HDAC1, HDAC2, and HDAC3. An antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for protein loading. The membrane is then washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.[9]
-
Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the protein bands are visualized using a chemiluminescence imaging system. The intensity of the bands is quantified using densitometry software, and the level of HDAC degradation is determined relative to the vehicle control.[7]
In Vitro HDAC Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on HDAC enzymatic activity.
-
Reagents: Purified recombinant HDAC1, HDAC2, and HDAC3 enzyme complexes and a fluorogenic HDAC substrate are required.[9]
-
Assay Procedure: The assay is performed in a multi-well plate format. The purified HDAC enzyme complexes are incubated with a range of concentrations of this compound or the control compound (e.g., CI-994).[9]
-
Enzymatic Reaction and Measurement: The fluorogenic substrate is added to initiate the enzymatic reaction. The fluorescence is measured over time using a plate reader. The rate of the reaction is indicative of the enzyme's activity.
-
Data Analysis: The IC₅₀ values are calculated by plotting the enzyme activity against the compound concentration and fitting the data to a dose-response curve.
By employing a combination of a potent and specific degrader like this compound and a well-characterized inactive control, researchers can confidently attribute the observed degradation of target proteins to the intended PROTAC mechanism, thereby ensuring the validity of their experimental findings and advancing the development of targeted protein degraders.
References
- 1. Class I HDAC imaging using [3H]CI-994 autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jitc.bmj.com [jitc.bmj.com]
JPS016 vs. PROTAC 4: A Comparative Analysis of HDAC Degradation
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent HDAC-targeting PROTACs.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive and objective comparison of two notable VHL-based PROTACs designed to degrade Class I histone deacetylases (HDACs): JPS016 and PROTAC 4. By presenting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development endeavors.
Mechanism of Action
Both this compound and PROTAC 4 are heterobifunctional molecules that operate by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to a Class I HDAC enzyme, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation of HDAC-PROTAC-VHL facilitates the ubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome.[1] This degradation-based approach offers a distinct advantage over traditional HDAC inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic scaffolding functions.
Quantitative Performance Comparison
The following tables summarize the in vitro degradation and inhibitory activities of this compound and PROTAC 4 in HCT116 human colon cancer cells.
Table 1: Degradation Efficacy (DC50 and Dmax) of this compound and PROTAC 4
| Compound | Target HDAC | DC50 (µM) | Dmax (%) |
| This compound | HDAC1 | 0.55[1] | 77[2] |
| HDAC2 | Not Reported | 45[2] | |
| HDAC3 | 0.53[1] | 66[2] | |
| PROTAC 4 | HDAC1 | 0.55[3] | ~100 (at 10 µM)[1] |
| HDAC2 | Low µM[1] | ~100 (at 10 µM)[1] | |
| HDAC3 | 0.53[3] | >50 (at 1 µM)[1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Inhibitory Activity (IC50) of this compound
| Compound | Target Complex | IC50 (µM) |
| This compound | HDAC1-LSD1-CoREST | 0.57[4] |
| HDAC2-LSD1-CoREST | 0.82[4] | |
| HDAC3-SMRT | 0.38[5] |
IC50: Half-maximal inhibitory concentration.
Notably, PROTAC 4 demonstrates near-complete degradation of HDAC1 and HDAC2 at a concentration of 10 µM.[1] An interesting phenomenon observed with PROTAC 4 is the "hook effect" for HDAC3, where degradation efficiency decreases at concentrations above 1 µM.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Western Blotting for HDAC Degradation
This protocol is used to quantify the reduction in HDAC protein levels following treatment with this compound or PROTAC 4.[4]
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or PROTAC 4 (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HDAC protein levels to the loading control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is performed to determine the effect of HDAC degradation on cell viability.
-
Cell Seeding:
-
Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or PROTAC 4 for 48 hours.[6]
-
-
Assay Protocol:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Immunoprecipitation for HDAC Complexes
This protocol can be used to isolate HDAC complexes to study the effect of PROTACs on their composition.
-
Cell Lysis:
-
Treat cells with the desired PROTAC or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for the HDAC of interest (e.g., anti-HDAC1) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting to identify co-immunoprecipitated proteins and confirm the presence of the target HDAC.
-
This guide provides a foundational comparison of this compound and PROTAC 4. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Mediated Degradation of Class I Histone Deacetylase Enzymes in Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021148811A1 - Hdac degrader - Google Patents [patents.google.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of JPS016-Induced Apoptosis with Annexin V Staining: A Comparative Guide
For researchers and drug development professionals, accurately quantifying apoptosis is critical in assessing the efficacy of novel therapeutic compounds. This guide provides a comprehensive comparison of Annexin V staining with other key apoptosis assays for validating the pro-apoptotic effects of JPS016, a potent and selective degrader of class I histone deacetylases (HDACs).
Understanding this compound-Induced Apoptosis
This compound is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets class I HDACs, primarily HDAC1, HDAC2, and HDAC3, for degradation.[1][2][3][4] It functions as a heterobifunctional molecule, simultaneously binding to an HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][5][6] This proximity leads to the polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome.[2][4][5] The degradation of these HDACs results in significant changes in gene expression, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][5][7]
The Principle of Annexin V Staining
Annexin V staining is a widely used method for detecting one of the earliest events in apoptosis. In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[8] During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, exposing it to the extracellular environment.[8] Annexin V is a protein with a high, calcium-dependent affinity for PS.[8][9] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE), early apoptotic cells can be identified and quantified using flow cytometry or fluorescence microscopy.[8] To distinguish between early apoptotic and late apoptotic or necrotic cells, a viability dye such as Propidium Iodide (PI) or 7-AAD is often used in conjunction. These dyes are excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
The Importance of Cross-Validation
While Annexin V staining is a reliable indicator of early apoptosis, relying on a single assay can sometimes be misleading. It is considered best practice in apoptosis research to use two or more different methods to confirm the findings.[10][11] Cross-validation with assays that measure different apoptotic events provides a more robust and comprehensive understanding of the compound's mechanism of action.
Comparative Analysis of Apoptosis Detection Methods
Here, we compare Annexin V staining with other common apoptosis assays that can be used to validate the effects of this compound.
| Assay | Principle | Stage of Apoptosis | Advantages | Limitations |
| Annexin V Staining | Detects translocation of phosphatidylserine (PS) to the outer cell membrane.[8] | Early | High sensitivity for early apoptosis; can distinguish between apoptotic and necrotic cells with a viability dye. | Can give false positives with necrotic cells if not properly compensated; transient event. |
| Caspase Activity Assays (e.g., Caspase-Glo 3/7) | Measures the activity of key executioner caspases (caspase-3 and -7) that are activated during apoptosis.[12] | Mid | Direct measurement of key enzymatic activity in the apoptotic cascade; high-throughput plate-based formats are available. | Activity can be transient; does not distinguish between intrinsic and extrinsic pathways without measuring initiator caspases (caspase-8, -9). |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[9] | Late | Specific for late-stage apoptosis; can be used on fixed tissues (IHC) and cells (flow cytometry). | May also stain necrotic cells; not suitable for detecting early apoptotic events. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway, using fluorescent dyes (e.g., JC-1, TMRE).[11] | Early | Detects a very early event in the intrinsic pathway; provides insight into the mechanism of apoptosis induction. | Changes in ΔΨm are not exclusive to apoptosis; can be technically sensitive. |
| PARP Cleavage Assay (Western Blot) | Detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 and -7 from its full-length form (116 kDa) to a smaller fragment (89 kDa). | Mid to Late | A specific and widely accepted hallmark of caspase-dependent apoptosis. | Requires protein extraction and Western blotting, which is lower throughput than flow cytometry or plate-based assays. |
Experimental Protocols
This compound Treatment for Apoptosis Induction
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding: Seed cells (e.g., HCT116) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[7] Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
Annexin V and Propidium Iodide (PI) Staining Protocol
This protocol is adapted for flow cytometry.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes.[8] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound-induced apoptosis via HDAC degradation.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. biocompare.com [biocompare.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
JPS016 vs. CI-994: A Comparative Performance Benchmark for Researchers
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel histone deacetylase (HDAC) degrader, JPS016, against the well-established Class I HDAC inhibitor, CI-994. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison supported by experimental data to inform research and therapeutic development.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific proteins. It selectively targets Class I HDACs, particularly HDAC1 and HDAC2, for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This mechanism of action fundamentally differs from traditional HDAC inhibitors like CI-994, which function by blocking the enzymatic activity of HDACs. This guide will delve into the performance differences stemming from these distinct mechanisms.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and CI-994 in various assays. The data highlights this compound's dual function as both a degrader and inhibitor of HDACs, whereas CI-994 acts solely as an inhibitor.
Table 1: In Vitro Degradation and Inhibitory Activity of this compound and CI-994
| Compound | Target | IC50 (µM)¹ | DC50 (µM)² | Dmax (%)³ |
| This compound | HDAC1 | 0.570 | 0.55 | 77 |
| HDAC2 | 0.820 | - | 45 | |
| HDAC3 | 0.380 | 0.53 | 66 | |
| CI-994 | HDAC1 | 0.53 | No Degradation | No Degradation |
| HDAC2 | 0.62 | No Degradation | No Degradation | |
| HDAC3 | 0.13 | No Degradation | No Degradation |
¹IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ²DC50: Half-maximal degradation concentration, the concentration of a degrader at which 50% of the target protein is degraded. ³Dmax: Maximum percentage of degradation observed.
Data for these comparisons were primarily generated in the HCT116 human colon carcinoma cell line.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and CI-994 lead to different downstream cellular effects. This compound eliminates the HDAC protein, while CI-994 only blocks its enzymatic activity.
This compound: PROTAC-Mediated Degradation
This compound operates through the ubiquitin-proteasome system. It forms a ternary complex with the target HDAC and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the HDAC protein. This targeted degradation has been shown to downregulate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1]
CI-994: HDAC Inhibition
CI-994, a traditional HDAC inhibitor, binds to the active site of Class I HDACs, preventing them from deacetylating their histone and non-histone protein substrates. This leads to hyperacetylation of these proteins, which in turn alters gene expression and can induce cell cycle arrest and apoptosis.[2] Transcriptomic analysis has revealed that CI-994 treatment can induce the NF-κB signaling pathway.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and CI-994.
Western Blotting for HDAC Degradation
This protocol is used to quantify the levels of HDAC proteins following treatment.
Protocol Summary:
-
Cell Culture and Treatment: HCT116 cells are seeded and treated with the desired concentrations of this compound, CI-994, or vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Total protein concentration is determined using a BCA assay to ensure equal protein loading.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[6]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target HDACs and a loading control (e.g., β-actin). This is followed by incubation with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection and Analysis: The chemiluminescent signal is detected, and band intensities are quantified using densitometry software. HDAC protein levels are normalized to the loading control.[6]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Protocol Summary:
-
Cell Culture and Treatment: Cells are treated with the compounds for the desired time.[7]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[7]
-
Staining: Cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide.[7]
-
Incubation: The cell suspension is incubated in the dark at room temperature.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Conclusion
This compound represents a novel approach to targeting Class I HDACs through protein degradation, offering a distinct mechanism of action compared to the traditional enzymatic inhibition of CI-994. The quantitative data presented demonstrates this compound's potent degradation activity in addition to its inhibitory effects. The choice between these two compounds will depend on the specific research question and the desired biological outcome, whether it is the complete removal of the HDAC protein or the inhibition of its deacetylase activity. This guide provides a foundational dataset to aid in this decision-making process.
References
- 1. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Scholars@Duke publication: Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
Quantitative Western Blotting to Validate JPS016 Degradation Efficiency: A Comparative Guide
For researchers and drug development professionals investigating targeted protein degradation, this guide provides an objective comparison of JPS016, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Class I histone deacetylases (HDACs). This compound's performance is benchmarked against other experimental HDAC-targeting PROTACs, supported by experimental data.
This compound is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2][3] These enzymes are critical in chromatin remodeling and gene expression, with their dysregulation implicated in various diseases, including cancer.[2] By inducing degradation rather than solely inhibiting enzymatic activity, PROTACs like this compound offer a distinct therapeutic approach.[2]
Comparative Performance of Class I HDAC Degraders
The degradation efficiency of this compound and other related PROTACs has been evaluated in HCT116 human colon cancer cells. The following table summarizes their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for HDAC1 and HDAC3.
| Compound | Target(s) | DC50 (µM) for HDAC1 | Dmax (%) for HDAC1 | DC50 (µM) for HDAC3 | Dmax (%) for HDAC3 | E3 Ligase Ligand |
| This compound | HDAC1, HDAC2, HDAC3 | 0.55 | 77 | 0.53 | 66 | VHL |
| PROTAC 4 | HDAC1, HDAC2, HDAC3 | 0.55 | ~100 (at 10 µM) | 0.53 | >50 (at 1 µM) | VHL |
| JPS014 | HDAC1, HDAC3 | >1 | ~60 | ~0.1 | ~80 | VHL |
| JPS036 | HDAC1, HDAC3 | >1 | ~40 | ~0.1 | ~90 | VHL |
| JPS035 | HDAC1, HDAC3 | Not Reported | Not Reported | Not Reported | Not Reported | VHL |
| CI-994 (parent inhibitor) | HDAC1, HDAC2, HDAC3 | No Degradation | No Degradation | No Degradation | No Degradation | N/A |
Data compiled from studies in HCT116 cells.[2][3][4][5][6]
Signaling Pathway of Class I HDACs
Class I HDACs (HDAC1, HDAC2, and HDAC3) do not function in isolation but are core components of several large multiprotein co-repressor complexes that regulate gene expression.[7] HDAC1 and HDAC2 are often found together and are integral to the NuRD, Sin3, and CoREST complexes.[1][7][8][9] HDAC3 is predominantly a component of the SMRT/NCoR complex.[8][10] These complexes are recruited to specific gene promoters by transcription factors, where the HDACs deacetylate histone tails, leading to chromatin condensation and transcriptional repression.[7]
References
- 1. NuRD: A multi-faceted chromatin remodeling complex in regulating cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The SMRT and N-CoR Corepressors Are Activating Cofactors for Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles: JPS016 vs. JPS014
This guide provides a detailed comparison of the gene expression profiles and cellular effects of two distinct proteolysis-targeting chimeras (PROTACs), JPS016 and JPS014. Both molecules are designed to induce the degradation of Class I histone deacetylases (HDACs), which are critical regulators of gene expression and are implicated in cancer. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
This compound and JPS014 are benzamide-based PROTACs that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target Class I HDACs (HDAC1, HDAC2, and HDAC3) for degradation.[1][2][3][4] By removing these enzymes rather than simply inhibiting them, these PROTACs offer a novel therapeutic modality. The following sections provide a comprehensive comparison of their effects on gene expression, signaling pathways, and cell viability in HCT116 colon cancer cells.
Quantitative Performance Metrics
The efficacy of this compound and JPS014 has been quantified through various metrics, including their ability to degrade target proteins (DC50 and Dmax), inhibit HDAC activity (IC50), and impact cell viability (EC50).
| Compound | Target(s) | DC50 (μM) for HDAC1 | Dmax (%) for HDAC1 | DC50 (μM) for HDAC3 | Dmax (%) for HDAC3 | EC50 (μM) | E3 Ligase Ligand |
| This compound | HDAC1, HDAC2, HDAC3 | 0.55 ± 0.18 | ~80% (estimated) | 0.53 ± 0.13 | ~65% (estimated) | 5.2 ± 0.6 | VHL |
| JPS014 | HDAC1, HDAC3 | 0.91 ± 0.02 | Not Specified | Not Specified | Not Specified | Not Specified | VHL |
| Compound | IC50 (μM) for HDAC1-CoREST-LSD1 | IC50 (μM) for HDAC2-CoREST-LSD1 | IC50 (μM) for HDAC3-SMRT |
| This compound | 0.570 | 0.820 | 0.380 |
| JPS014 | Submicromolar | Submicromolar | Submicromolar |
Gene Expression Profiling
Treatment with this compound and JPS014 leads to significant changes in the transcriptome of HCT116 cells. This compound, being a more potent HDAC1/2 degrader, induces a greater number of differentially expressed genes (DEGs).[5]
| Compound | Total Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs |
| This compound | 3941[6][7] | 2464[5] | 1477[5] |
| JPS014 | Increased number of DEGs compared to parent compound[5] | Not Specified | Not Specified |
Impact on Signaling Pathways
A key signaling pathway affected by both this compound and JPS014 is the mTOR pathway. Treatment with these PROTACs leads to the downregulation of components of both mTORC1 and mTORC2 complexes.[6][7] This, in turn, is associated with an increase in the FOXO3 transcription factor and its downstream targets that regulate autophagy and apoptosis.[6][7] Furthermore, an upregulation of the cell cycle inhibitor CDKN1A (p21) and the pro-apoptotic protein BCL2L11 (BIM) is observed.[6][7]
Caption: Signaling pathway affected by this compound and JPS014 treatment.
Experimental Protocols
The data presented in this guide was generated using the following key experimental methodologies.
RNA Sequencing Workflow
To determine the differential gene expression profiles, HCT116 cells were treated with the respective PROTACs, followed by RNA isolation, library preparation, and sequencing.
Caption: High-level workflow for RNA sequencing analysis.
Detailed Protocol:
-
Cell Treatment: HCT116 cells were treated with 10 μM of VHL-based PROTACs (including JPS014 and this compound) for 24 hours.[6]
-
RNA Isolation: Total RNA was isolated from the treated cells using a Trireagent-based RNA miniprep kit.[7]
-
Quality Control: The quality and quantity of the isolated RNA were assessed using an Agilent Bioanalyzer.[7]
-
Library Preparation and Sequencing: mRNA library preparation with polyA enrichment and subsequent sequencing were performed by Novogene. A read depth of 20 million was used with the NovaSeq 6000 PE150 platform.[7]
-
Bioinformatics Analysis: The sequencing data was analyzed to identify differentially expressed genes.[7]
Western Blotting for HDAC Degradation
This protocol was used to quantify the levels of HDAC proteins following PROTAC treatment.
-
Cell Lysis: HCT116 cells were treated with varying concentrations of PROTACs for 24 hours. The cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.[1]
-
Gel Electrophoresis and Transfer: Equal amounts of protein were loaded onto a 4-12% Bis-Tris polyacrylamide gel for electrophoresis and subsequently transferred to a membrane.[1]
-
Antibody Incubation and Imaging: The membranes were incubated with specific primary antibodies for HDAC1, HDAC2, and HDAC3, followed by secondary antibodies. The protein bands were visualized using a LICOR Odyssey imaging system.[6]
Cell Viability and Apoptosis Assays
Flow cytometry was employed to assess the effects of the PROTACs on the cell cycle and to quantify apoptosis.
-
Cell Preparation: HCT116 cells were treated with the PROTACs for 24 hours.[6]
-
Fixation: The cells were harvested and fixed in 70% ethanol at -20°C for 24 hours.[7]
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.[7]
-
Flow Cytometry: The stained cells were analyzed on a BD Canto II flow cytometer to determine the cell cycle distribution and the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity Profile of JPS016 for Class I HDACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JPS016, a Proteolysis Targeting Chimera (PROTAC), against other well-characterized Class I histone deacetylase (HDAC) inhibitors. This compound is a novel benzamide-based molecule designed to induce the degradation of Class I HDACs, offering a distinct mechanism compared to traditional enzymatic inhibitors.[1] It functions as a heterobifunctional molecule, linking a ligand for Class I HDACs to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target HDAC protein.[3] This analysis, supported by experimental data, aims to objectively assess the selectivity and performance of this compound.
Quantitative Data Summary
The performance of this compound is multifaceted, characterized by both its ability to inhibit HDAC enzymatic activity (measured by IC50) and its potency in inducing protein degradation (measured by DC50 and Dmax). The tables below summarize the selectivity profile of this compound in comparison to its parent inhibitor, Tacedinaline (CI-994), and other notable Class I HDAC inhibitors.
Table 1: this compound Profile for Class I HDACs
| Parameter | HDAC1 | HDAC2 | HDAC3 |
| IC50 (nM) | 570[2][4] | 820[2][4] | 380[2][4] |
| DC50 (nM) in HCT116 Cells | 550[3] | - | 530[2][3] |
| Dmax (%) in HCT116 Cells | 77[2][3][4] | 45[2][3][4] | 66[2][3][4] |
| IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. |
Table 2: Comparative Inhibitor Selectivity for Class I HDACs
| Compound | Target Class | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| Tacedinaline (CI-994) | Class I Selective | 900[5][6][7][8] | 900[5][6][7][8] | 1200[5][6][7][8] |
| Romidepsin | Class I Selective | 36[9][10][11][12] | 47[9][10][11][12] | - |
| Entinostat (MS-275) | Class I Selective | 243-510[13][14][15] | 453[13][14] | 248-1700[13][14][15] |
This compound demonstrates sub-micromolar IC50 values against HDACs 1, 2, and 3, with the highest inhibitory potency against HDAC3.[2][4] As a PROTAC, its key feature is inducing protein degradation. In HCT116 human colon cancer cells, this compound potently degrades HDAC1 and HDAC3 with DC50 values of 550 nM and 530 nM, respectively.[3] It achieves a maximum degradation (Dmax) of 77% for HDAC1, 45% for HDAC2, and 66% for HDAC3.[2][4]
Compared to its parent compound, the traditional inhibitor Tacedinaline (CI-994), this compound shows comparable or improved inhibitory activity.[5][6][7][8] Other selective Class I inhibitors like Romidepsin exhibit more potent enzymatic inhibition in the low nanomolar range for HDAC1 and HDAC2.[10][12]
Mandatory Visualization
The following diagram illustrates the mechanism of action for this compound, highlighting how it hijacks the cell's ubiquitin-proteasome system to achieve targeted protein degradation.
Caption: this compound-mediated degradation of Class I HDACs.
Experimental Protocols
The quantitative data presented in this guide are derived from established biochemical and cell-based assays. Detailed methodologies are crucial for the replication and validation of these findings.
1. HDAC Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
-
Principle: A fluorogenic assay is commonly used. It employs a substrate containing an acetylated lysine residue, which, when deacetylated by an HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule. The signal intensity is inversely proportional to the HDAC inhibitory activity of the test compound.
-
Protocol Outline:
-
Reagent Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are diluted in assay buffer. The fluorogenic substrate and developer solution are prepared according to the kit manufacturer's instructions (e.g., Abcam ab156064, Promega HDAC-Glo™).[16]
-
Compound Preparation: this compound and other inhibitors are serially diluted in DMSO and then further diluted in assay buffer to achieve final desired concentrations.
-
Reaction Setup: In a 96-well plate, the HDAC enzyme, assay buffer, and varying concentrations of the inhibitor (or DMSO for control) are combined.
-
Initiation and Incubation: The reaction is initiated by adding the fluorogenic substrate to all wells. The plate is incubated at 37°C for a defined period (e.g., 30 minutes).[17]
-
Development: A developer solution containing a protease is added, which cleaves the deacetylated substrate, releasing the fluorophore. The plate is incubated at room temperature for 10-20 minutes.[17]
-
Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: The fluorescence readings are converted to percent inhibition relative to the DMSO control. IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
2. Western Blot for PROTAC-Induced Protein Degradation (Cell-based DC50 & Dmax)
This method is essential for quantifying the reduction in total protein levels following PROTAC treatment, thereby determining degradation efficacy.[18][19]
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By comparing the protein band intensity of a target protein (e.g., HDAC1) in treated versus untreated cells, the percentage of degradation can be calculated.
-
Protocol Outline:
-
Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates and allowed to adhere.[20] The cells are then treated with a serial dilution of this compound (or other PROTACs) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[20][21]
-
Cell Lysis: After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).[21] Cells are then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are collected and cleared by centrifugation.[21]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay to ensure equal loading.[21]
-
Sample Preparation and SDS-PAGE: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and denatured by boiling.[18] Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[21]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for the target protein (e.g., anti-HDAC1) and a loading control (e.g., anti-β-actin or anti-GAPDH).[21]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[21]
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software.[3] The target protein level is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control, and this data is used to determine DC50 and Dmax values.[18]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CI-994 (Tacedinaline) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Active Motif Romidepsin, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Romidepsin | FR 901228 | HDAC inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 17. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
The Crucial Role of Linker Length in the Efficacy of JPS016-Based PROTACs for HDAC Degradation
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][]
This guide provides a comparative evaluation of the PROTAC JPS016 and its analogs, focusing on how variations in linker length impact their potency in degrading Class I histone deacetylases (HDACs). This compound is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase to degrade HDAC1, HDAC2, and HDAC3.[4][5][6] Understanding the structure-activity relationship of the linker is paramount for optimizing the design of potent and selective protein degraders.
Impact of Linker Composition and Length on Degradation
Studies on a series of benzamide-based Class I HDAC PROTACs have revealed a clear dependence on linker length for degradation efficacy.[7][8] When evaluating a series of analogs with varying alkyl linker lengths in HCT116 colon cancer cells, a stepwise increase in the degradation of HDAC1 was observed as the linker length increased from 9 to 11 carbon atoms.[7][8] The most effective degradation was seen with linkers of 11 and 12 atoms.[7]
Conversely, altering the linker composition from a simple alkyl chain to polyethylene glycol (PEG) or piperazine-containing linkers led to a near-complete loss of degradation activity for HDAC1 and HDAC2, and compromised HDAC3 degradation.[8] This suggests that these specific linker types may not be optimal for achieving the necessary conformation for ternary complex formation in HCT116 cells, or they may negatively impact cell permeability.[8]
Table 1: Comparison of Linker Length on HDAC Degradation Data represents the percentage of HDAC remaining after 24-hour treatment with 10 µM of the PROTAC in HCT116 cells, as estimated from published experimental data.
| Linker Type | Linker Length (atoms) | % HDAC1 Remaining | % HDAC2 Remaining | % HDAC3 Remaining |
| Alkyl | 9 | ~75% | ~90% | ~100% |
| Alkyl | 10 | ~60% | ~80% | ~100% |
| Alkyl | 11 | ~30% | ~60% | ~90% |
| Alkyl (this compound) | 12 | ~25% | ~55% | ~40% |
| PEG | 13 | >95% | >95% | >95% |
| PEG | 16 | >95% | >95% | >95% |
| Piperazine | 14 | >95% | >95% | >95% |
Quantitative Degradation Potency of this compound
This compound, which incorporates a 12-atom alkyl linker, has been characterized as a potent degrader of Class I HDACs.[1][4][6] Its degradation potency is typically quantified by the DC50 (the concentration that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1][4]
Table 2: Degradation Potency of this compound in HCT116 Cells
| Target Protein | DC50 (nM) | Dmax (%) |
| HDAC1 | 550[4][6][9] | 77[4][6][9] |
| HDAC2 | Not Reported | 45[4][6][9] |
| HDAC3 | 530[4][6][9] | 66[4][6][9] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound-induced HDAC degradation.
Caption: Workflow for evaluating PROTAC degradation potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments used to characterize degraders like this compound.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This assay is fundamental for directly quantifying the reduction in target protein levels following PROTAC treatment.[9][10]
Objective: To measure the dose-dependent degradation of HDAC1, HDAC2, and HDAC3 by this compound and its analogs and to determine their DC50 and Dmax values.
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., McCoy's 5A) with FBS and antibiotics
-
This compound and linker analogs, dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of each PROTAC (e.g., from 1 nM to 10 µM) in fresh cell culture medium. Include a vehicle control (DMSO) group. Remove the old medium from the cells and add the PROTAC-containing medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-HDAC1) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC band intensity to the loading control (e.g., GAPDH). Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This assay assesses the downstream functional consequences of HDAC degradation, such as apoptosis or cell cycle arrest, by measuring cell viability.[1][4]
Objective: To determine the effect of this compound-induced HDAC degradation on the viability of HCT116 cells.
Materials:
-
HCT116 cells
-
Opaque-walled 96-well plates
-
This compound and linker analogs, dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for 48 to 72 hours.[1] Include a vehicle control.
-
Assay Protocol: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent to each well that is equal to the volume of the cell culture medium in the well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][4]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][4]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to visualize the dose-dependent effect on cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of JPS016
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of JPS016, a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) that degrades class I histone deacetylases.[1][2][3][4] Due to the absence of a specific Safety Data Sheet (SDS) for this compound (TFA), these guidelines are based on best practices for hazardous chemical waste management.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile for low-volume, butyl rubber or Viton for high-volume applications), safety goggles, a fully buttoned lab coat, long pants, and closed-toed shoes.[5] For tasks with a splash hazard, a face shield is recommended.[5]
-
Ventilation: All handling of this compound, particularly in its solid form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[5] Always wash hands thoroughly after handling the compound, even when gloves have been worn.[5]
Quantitative Data for this compound
For easy reference, the following table summarizes the key quantitative data for this compound and its trifluoroacetate (TFA) salt form.
| Property | Value | Source |
| Chemical Formula | C48H63N7O8S (this compound) | [3][6][7] |
| C50H64F3N7O10S (this compound TFA) | [1][2] | |
| Molecular Weight | 898.13 g/mol (this compound) | [6][7] |
| 1012.14 g/mol (this compound TFA) | [1] | |
| Solubility | Soluble in DMSO | [1][6][7] |
| Storage Temperature | -20°C | [6][7][8] |
| Purity | ≥97% (HPLC) | [6][7] |
Step-by-Step Disposal Protocol
The proper segregation and disposal of this compound and associated waste are critical. The following protocol should be strictly followed.[1]
-
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder is to be treated as hazardous chemical waste.[1] It should be placed in a clearly labeled, sealed container designated for solid chemical waste.[1] Any materials contaminated with solid this compound, such as weighing paper and spatulas, should also be collected in this container.[1]
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected as hazardous liquid waste.[1] Use a dedicated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene bottle.[1] Never pour this compound solutions down the drain.[1]
-
Contaminated Sharps: Any sharps, including needles and syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[1]
-
Contaminated PPE: Used gloves and other contaminated personal protective equipment should be disposed of as hazardous waste.[5]
-
-
Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste".[1]
-
The label must include the full chemical name: "this compound" or "this compound (trifluoroacetate)".[1]
-
The label should also indicate the approximate concentration, volume, the date the waste was first added, and the name of the principal investigator or research group.[1]
-
Waste containers must be kept securely closed except when adding waste and stored in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible chemicals.[1][9]
-
-
Request for Waste Pickup:
-
Once a waste container is full or reaches the institutional time limit for accumulation, a hazardous waste pickup must be arranged through your institution's Environmental Health and Safety (EHS) department.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound TFA - Immunomart [immunomart.com]
- 3. This compound|CAS 2669785-77-5|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling JPS016
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for JPS016, a potent and selective degrader of Class I histone deacetylases (HDACs). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes. This compound operates through a Proteolysis Targeting Chimera (PROTAC) mechanism, recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of HDAC1 and HDAC2.
Immediate Safety and Handling Precautions
While a formal Safety Data Sheet (SDS) for this compound was not located during this search, comprehensive safety protocols are paramount. The following guidelines are based on general recommendations for handling potent, research-grade chemical compounds and information available for this compound trifluoroacetate (TFA) salt, which necessitates precautions due to the corrosive nature of TFA.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is required to prevent exposure through inhalation, ingestion, or skin and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (nitrile for low-volume, butyl rubber or Viton for high-volume >500 mL). Double gloving is recommended. | To prevent skin contact. |
| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn for high-volume applications or when there is a splash hazard. | To protect eyes and face from splashes. |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toed shoes are mandatory. A chemical-resistant apron may be necessary for high-volume applications. | To protect the skin from accidental spills. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. | To prevent respiratory exposure. |
Storage and Stability:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 2 years | |
| DMSO Stock Solution | -80°C | 6 months | Protect from light, store under nitrogen. Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Protect from light, store under nitrogen. Avoid repeated freeze-thaw cycles. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder and contaminated materials (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof, and chemically compatible hazardous liquid waste container. Never pour this compound solutions down the drain.
-
Contaminated Sharps: Needles and syringes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration and volume.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup according to your institution's specific procedures.
-
Below is a logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Quantitative Data Summary
The following tables summarize the in vitro degradation and inhibitory activities of this compound in HCT116 human colon carcinoma cells.
Degradation and Inhibitory Potency of this compound
| Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| HDAC1 | 550 | 77 | 570 |
| HDAC2 | - | 45 | 820 |
| HDAC3 | 530 | 66 | 380 |
| DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. IC₅₀: Concentration for 50% enzyme inhibition. |
Cell Viability of this compound
| Cell Line | EC₅₀ (µM) |
| HCT116 | 5.2 ± 0.6 |
| EC₅₀: Concentration for half-maximal response. |
Signaling Pathway and Experimental Workflows
This compound induces apoptosis by mediating the degradation of HDAC1 and HDAC2. The following diagram illustrates this signaling pathway.
Caption: this compound-mediated HDAC degradation and apoptosis induction pathway.
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound in a cell-based assay.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
1. Western Blotting for HDAC Degradation
This protocol details the assessment of HDAC1, HDAC2, and HDAC3 degradation in HCT116 cells following this compound treatment.
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
2. Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels.
-
Cell Seeding and Treatment:
-
Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours.
-
-
Assay Protocol:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on apoptosis and cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for Western Blotting.
-
Harvest both adherent and floating cells.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol.
-
For apoptosis analysis, stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For cell cycle analysis, stain cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells or the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M).
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
